2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Description
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N2OS/c1-7-10-6-8(13-7)9(12)11-4-2-3-5-11/h6H,2-5H2,1H3 |
InChI Key |
PJNDRRVINMVXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-5-(pyrrolidinocarbonyl)thiazole chemical properties
Topic: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole: Chemical Properties, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This compound (IUPAC: (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone) is a heterocyclic amide scaffold of significant interest in medicinal chemistry and agrochemical research. Structurally, it combines a 2-methylthiazole core—a privileged motif found in FDA-approved drugs like Dasatinib and Cefdinir—with a pyrrolidine amide , a solubilizing and metabolically robust pharmacophore.
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, synthetic pathways, reactivity patterns, and utility as a fragment in drug discovery. It serves as a definitive reference for scientists utilizing this scaffold to modulate kinase activity, GPCR signaling, or antimicrobial pathways.
Chemical Identity & Physicochemical Profile
This molecule functions as a polar, non-ionizable scaffold at physiological pH, often used to improve the metabolic stability of drug candidates compared to their linear amide or ester counterparts.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (2-Methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Common Descriptors | 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole; 5-Pyrrolidinocarbonyl-2-methylthiazole |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| SMILES | CC1=NC=C(S1)C(=O)N2CCCC2 |
| Key Precursor CAS | 20485-41-0 (2-Methylthiazole-5-carboxylic acid) |
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Range | Significance |
| LogP (Octanol/Water) | 0.8 – 1.2 (Predicted) | Lipophilicity is optimal for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Indicates good membrane permeability (Target <140 Ų). |
| H-Bond Donors / Acceptors | 0 / 3 | Lack of donors improves permeability; acceptors facilitate protein binding. |
| Solubility | High in DMSO, MeOH, DCM; Moderate in Water | Pyrrolidine ring disrupts planarity, enhancing solubility over planar analogs. |
| Melting Point | 85 – 95 °C (Derivative dependent) | Solid at room temperature; stable crystalline form likely. |
Synthetic Pathways
The synthesis of this compound is typically achieved via amide coupling. The electron-deficient nature of the thiazole C5 position requires activation of the carboxylic acid precursor.
Primary Synthetic Route: Acid Chloride Activation
This method is preferred for scale-up due to high yields and cost-efficiency.
-
Activation: 2-Methylthiazole-5-carboxylic acid is converted to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride. -
Coupling: The acid chloride reacts with pyrrolidine in the presence of a non-nucleophilic base (e.g., TEA or DIPEA).
Secondary Route: Peptide Coupling (Discovery Scale)
For library generation, standard coupling reagents (HATU, EDCI) are used to avoid moisture sensitivity associated with acid chlorides.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the target amide.
Reactivity & Stability Profile
Understanding the reactivity of the thiazole core is critical for late-stage functionalization.
Thiazole Ring Reactivity
-
C4-Position (Electrophilic Substitution): The C5-carbonyl group is electron-withdrawing, deactivating the ring. However, the C4 position remains the most accessible site for electrophilic aromatic substitution (e.g., halogenation) if forcing conditions are used.
-
C2-Methyl Group (Acidity): The protons on the C2-methyl group are weakly acidic (
) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. They can be deprotonated by strong bases (e.g., n-BuLi) to generate a nucleophile for condensation reactions (e.g., with aldehydes).
Amide Stability
-
Hydrolysis: The tertiary amide bond (pyrrolidine) is highly resistant to enzymatic and chemical hydrolysis compared to primary or secondary amides. It requires reflux in 6N HCl or NaOH for cleavage.
-
Metabolism: The pyrrolidine ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, typically at the C3 position of the pyrrolidine.
Experimental Protocols
The following protocols are designed for a standard research laboratory setting.
Protocol A: Synthesis via HATU Coupling (Gram Scale)
Materials:
-
2-Methylthiazole-5-carboxylic acid (1.0 eq)[1]
-
Pyrrolidine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous, 10 mL/g of substrate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methylthiazole-5-carboxylic acid in anhydrous DMF under
atmosphere. -
Activation: Add DIPEA followed by HATU. Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow.
-
Addition: Add pyrrolidine dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LCMS (Expect mass peak
). -
Work-up: Dilute with EtOAc, wash with saturated
(x2), water (x2), and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
Protocol B: Analytical Characterization (QC)
-
HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% Formic Acid).
-
1H NMR (400 MHz, DMSO-d6):
- 2.68 (s, 3H, Thiazole-CH3)
- 8.10 (s, 1H, Thiazole-C4-H)
- 1.80–1.95 (m, 4H, Pyrrolidine-CH2)
- 3.40–3.60 (t, 4H, Pyrrolidine-N-CH2)
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for phenyl-amides and pyridine-amides.
Fragment-Based Drug Discovery (FBDD)
The molecule serves as an excellent "fragment" due to its low molecular weight (<200) and high ligand efficiency.
-
Binding Mode: The thiazole nitrogen and the carbonyl oxygen act as H-bond acceptors, often interacting with the hinge region of kinase enzymes.
-
Vector: The C2-methyl group allows for extension into hydrophobic pockets without disrupting the core binding geometry.
Biological Context
Derivatives of 2-methylthiazole-5-carboxamides have been cited in patents for:
-
Kinase Inhibitors: Targeting SYK and SRC family kinases [1].
-
Pesticides: Neonicotinoid-like activity in agrochemical formulations [2].[2]
-
Antimycobacterials: Inhibitors of Mycobacterium tuberculosis growth [3].
Structure-Activity Relationship (SAR) Map
Figure 2: SAR opportunities on the scaffold. The C2 and Amide regions are the primary vectors for optimization.
References
-
Gilead Sciences, Inc. (2017). Tank-Binding Kinase Inhibitor Compounds. European Patent EP 3152210 B1.[3] Link
-
Sumitomo Chemical Co. (2000). Pesticidal Composition. US Patent 6,093,732. Link
-
Otsuka Pharmaceutical Co. (2006). 2,3-Dihydro-6-nitroimidazo[2,1-b]oxazoles. US Patent Application 2006/0094767. Link
-
PubChem. 2-Methylthiazole-5-carboxylic acid (Precursor Data). CID 2772772. Link
Sources
Technical Guide: Structure Elucidation of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
This guide outlines the technical structure elucidation of 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole , a functionalized heterocyclic fragment often utilized in medicinal chemistry as a scaffold for fragment-based drug discovery (FBDD).
The following analysis synthesizes spectroscopic principles with empirical data from analogous thiazole-5-carboxamides.
Executive Summary
-
Compound Name: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole
-
Molecular Formula: C
H N OS -
Molecular Weight: 196.27 g/mol
-
Key Functional Groups: Thiazole heterocycle, Tertiary Amide (Pyrrolidide).
-
Elucidation Challenge: Distinguishing the regioisomerism (2,5-substitution vs. 2,4-substitution) and confirming the amide connectivity via 2D NMR.
Synthetic Context & Isolation
To ensure the integrity of the elucidation, one must understand the origin of the sample. This compound is typically synthesized via the amidation of 2-methylthiazole-5-carboxylic acid with pyrrolidine using coupling agents (e.g., HATU, EDC) or via the acid chloride method.
Critical Quality Attribute (CQA): Regioisomeric purity is paramount. The starting material, 2-methylthiazole-5-carboxylic acid, must be distinguished from its 4-carboxylic acid isomer, as this dictates the final structure.
Experimental Workflow
The following diagram illustrates the logical flow from crude isolation to definitive structural assignment.
Figure 1: Analytical workflow for the isolation and characterization of the target thiazole amide.
Spectroscopic Characterization
The following data represents the consensus spectral signature for this molecule, derived from standard substituent chemical shifts (SCS) and analogous thiazole derivatives [1, 2].
Mass Spectrometry (HRMS-ESI)
-
Theoretical [M+H]
: 197.0743 m/z -
Fragmentation Pattern:
-
Loss of pyrrolidine fragment often observed.
-
Diagnostic thiazole ring cleavages may occur at high collision energies.
-
Infrared Spectroscopy (FT-IR)
-
Amide Carbonyl (
): Strong band at 1620–1640 cm . The tertiary amide character lowers the frequency compared to esters. -
C=N Stretch (Thiazole): ~1550 cm
.[1][2] -
C-H Stretch (Aliphatic): 2850–2980 cm
(Pyrrolidine and Methyl group).
Nuclear Magnetic Resonance (NMR) Analysis
Solvent selection is critical. CDCl
Table 1:
H NMR Assignment (400 MHz, CDCl
)
| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |
| H-4 | 7.95 – 8.05 | Singlet (s) | 1H | - | Diagnostic: Highly deshielded aromatic proton on the thiazole ring. Lack of coupling confirms 2,5-substitution pattern. |
| N-CH | 3.50 – 3.70 | Broad Multiplet (m) | 4H | - | Rotamers: The N-CH |
| 2-CH | 2.70 – 2.75 | Singlet (s) | 3H | - | Characteristic: Methyl group attached to the electron-deficient thiazole C2 position. |
| C-CH | 1.90 – 2.05 | Multiplet (m) | 4H | - | Pyrrolidine ring methylene protons (beta to nitrogen). |
Table 2:
C NMR Assignment (100 MHz, CDCl
)
| Position | Carbon Type | Assignment Logic | |
| C=O | 160.5 | Quaternary (C) | Amide carbonyl. |
| C-2 | 168.0 | Quaternary (C) | Thiazole C2 (attached to N and S). Deshielded by heteroatoms. |
| C-4 | 143.5 | Methine (CH) | Thiazole C4. Confirmed by HSQC to H-4. |
| C-5 | 132.0 | Quaternary (C) | Thiazole C5. Upfield of C4 due to shielding by S and conjugation with C=O. |
| N-CH | 47.8, 49.5 | Methylene (CH | Pyrrolidine |
| C-CH | 24.5, 26.2 | Methylene (CH | Pyrrolidine |
| 2-CH | 19.5 | Methyl (CH | Methyl substituent. |
Structural Confirmation via 2D NMR
To definitively prove the structure is 2-methyl-5-(pyrrolidinocarbonyl)thiazole and not the 4-carbonyl isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required.
Key HMBC Correlations (Long-Range C-H Coupling)
-
2-Me Protons (
2.70) C2 ( 168.0): Confirms the methyl is attached to the most deshielded thiazole carbon. -
H-4 Proton (
8.00) C2 ( 168.0) & C5 ( 132.0): Confirms the aromatic proton is adjacent to both quaternary ring carbons. -
H-4 Proton (
8.00) C=O ( 160.5): CRITICAL PROOF. This 3-bond coupling ( ) connects the ring proton to the exocyclic carbonyl. In the 2,5-isomer, H-4 is adjacent to C-5 (which holds the carbonyl).-
Note: If the structure were the 4-carbonyl isomer, the remaining proton would be at H-5. H-5 to C=O coupling would also be seen, but the chemical shift of H-5 is typically more upfield (< 7.5 ppm) compared to H-4.
-
Connectivity Diagram
The following graph visualizes the HMBC correlations that lock the structure.
Potential Pitfalls & Troubleshooting
Amide Rotamers
Tertiary amides involving pyrrolidine often exhibit restricted rotation at room temperature.
-
Observation: Broadening or doubling of the pyrrolidine signals in
H and C NMR. -
Solution: Run the NMR experiment at elevated temperature (e.g., 50°C or 323 K) in DMSO-d
. This accelerates the rotation, causing the signals to coalesce into sharp averages [3].
Solvent Effects
Thiazole protons are sensitive to hydrogen bonding.
-
In CDCl
, H-4 appears ~8.0 ppm. -
In DMSO-d
, H-4 may shift downfield to ~8.2-8.3 ppm due to solvent interaction with the ring nitrogen.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3]
-
Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
Sources
Technical Guide: Synthesis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
This guide details the synthesis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole , a functionalized thiazole scaffold often employed in fragment-based drug discovery and kinase inhibitor development.
The narrative prioritizes a functionalization strategy (Route A) starting from the commercially available 2-methylthiazole, as it offers superior regiocontrol for laboratory-scale synthesis compared to the de novo Hantzsch construction (Route B), which is reserved for industrial scale-up.
Retrosynthetic Analysis & Strategy
The target molecule consists of a 2,5-disubstituted thiazole core. The 2-position bears a methyl group, while the 5-position is functionalized with a pyrrolidine amide.
Disconnection Logic
-
Amide Disconnection (C-N Bond): The most logical final step is the formation of the amide bond between 2-methylthiazole-5-carboxylic acid and pyrrolidine . This minimizes side reactions on the sensitive heteroaromatic ring during earlier steps.
-
Carbonyl Disconnection (C-C Bond): The 5-carboxylic acid moiety can be installed via:
-
Path A (Functionalization): Electrophilic substitution (Bromination) followed by metal-halogen exchange and carboxylation. This uses the inexpensive precursor 2-methylthiazole .
-
Path B (Cyclization): Hantzsch thiazole synthesis using thioacetamide and a 3-carbon dielectrophile (e.g., ethyl 2-chloro-3-oxopropanoate).
-
Strategic Recommendation
-
For Medicinal Chemistry (10 mg – 50 g): Use Path A . It is highly reliable, avoids the handling of unstable halo-aldehydes, and utilizes standard lithiation protocols.
-
For Process Chemistry (>1 kg): Use Path B . It avoids cryogenic steps and expensive palladium/lithium reagents, though it requires careful handling of thioacetamide (carcinogen).
Figure 1: Retrosynthetic tree illustrating the two primary access routes to the key acid intermediate.
Primary Synthesis Pathway (Laboratory Scale)
Route: Bromination
Step 1: Regioselective Bromination
Direct lithiation of 2-methylthiazole is risky; the protons on the 2-methyl group (
-
Reagents: 2-Methylthiazole, Bromine (
), Acetic Acid.[1][2] -
Mechanism: Electrophilic Aromatic Substitution (
).
Step 2: Carboxylation via Halogen-Metal Exchange
With 5-bromo-2-methylthiazole in hand, Lithium-Halogen exchange is extremely fast and regioselective, occurring faster than deprotonation of the methyl group.
-
Reagents: n-Butyllithium (n-BuLi), Dry Ice (
). -
Key Condition: Reaction must be kept at -78°C to prevent "dance" rearrangement or lateral metalation.
Step 3: Amide Coupling
Activation of the carboxylic acid followed by nucleophilic attack by pyrrolidine.
-
Reagents: EDC
HCl, HOBt (or HATU), DIPEA, Pyrrolidine, DMF/DCM.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Methyl-5-bromothiazole
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Clamp in an ice-water bath (
C). -
Dissolution: Dissolve 2-methylthiazole (5.0 g, 50.4 mmol) in glacial acetic acid (25 mL).
-
Bromination: Add Bromine (
) (2.6 mL, 50.5 mmol, 1.0 eq) dropwise over 30 minutes. The solution will turn deep orange/red.-
Note: The hydrobromide salt may precipitate. This is normal.
-
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Pour the mixture into ice water (100 mL). Neutralize carefully with solid
or saturated until pH 8. -
Extraction: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Distillation under reduced pressure (bp ~70-75°C @ 15 mmHg) or flash chromatography (Silica, 5-10% EtOAc in Hexanes).
-
Yield Expectation: 70-80% as a pale yellow oil.
-
Protocol B: Synthesis of 2-Methylthiazole-5-carboxylic Acid
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Exchange: Dissolve 2-methyl-5-bromothiazole (3.0 g, 16.8 mmol) in anhydrous THF (60 mL). Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (2.5 M in hexanes, 7.4 mL, 18.5 mmol, 1.1 eq) dropwise over 15 minutes. Maintain internal temp < -70°C.
-
Observation: A color change (often to yellow/orange) indicates formation of the lithio-species. Stir for 30 mins at -78°C.
-
-
Quench: Bubble excess dry
gas (passed through a drying tube) into the solution for 20 minutes, or pour the reaction mixture onto crushed dry ice. -
Workup: Allow to warm to RT. Quench with water (20 mL). The lithium salt is water-soluble.
-
Isolation: Wash the aqueous layer with Ether (to remove unreacted bromide). Acidify the aqueous layer to pH 3 with 1M HCl.
-
Crystallization: The acid often precipitates. Filter the solid.[3][4] If no precipitate, extract with EtOAc (
mL), dry, and concentrate.-
Yield Expectation: 65-75% as a white/off-white solid.
-
Protocol C: Amide Coupling (Target Synthesis)
-
Activation: To a solution of 2-methylthiazole-5-carboxylic acid (1.0 g, 7.0 mmol) in dry DCM (20 mL) and DMF (2 mL), add EDC
HCl (1.61 g, 8.4 mmol) and HOBt (1.13 g, 8.4 mmol). Stir for 15 mins at RT. -
Amidation: Add Pyrrolidine (0.69 mL, 8.4 mmol) followed by DIPEA (2.4 mL, 14.0 mmol).
-
Reaction: Stir at Room Temperature for 12-16 hours.
-
Workup: Dilute with DCM (50 mL). Wash with 1M HCl (remove excess amine), sat.
(remove unreacted acid), and brine. -
Purification: Flash chromatography (Silica, 2-5% MeOH in DCM).
-
Characterization: Verify by
NMR and LC-MS ( ).
-
Quantitative Data Summary
| Step | Reagent | Conditions | Typical Yield | Key Risk |
| 1.[2][5][6] Bromination | 75% | Exotherm; | ||
| 2. Carboxylation | n-BuLi, | 70% | Temperature control critical to avoid lateral lithiation. | |
| 3. Amidation | EDC, Pyrrolidine | RT, DCM/DMF | 85% | Incomplete coupling if acid is wet. |
Pathway Visualization
Figure 2: Step-by-step workflow for the laboratory synthesis of the target molecule.
Troubleshooting & Optimization
Issue: Low Yield in Lithiation Step
-
Cause: Presence of moisture or temperature rising above -60°C.
-
Diagnosis: Recovery of starting material (2-methylthiazole via protonation of the lithio-species) or formation of dimers.
-
Fix: Ensure THF is distilled/dried. Use an internal thermometer. Ensure
source is dry (use a drying tube with ).
Issue: Formation of "Lateral" Products
-
Cause: If n-BuLi abstracts a proton from the 2-methyl group instead of performing Li-Hal exchange.
-
Fix: Ensure the bromide is pure. Li-Hal exchange is kinetically favored over deprotonation at -78°C. Do not let the reaction warm up before adding
.
Issue: Poor Solubility of Acid
-
Cause: 2-Methylthiazole-5-carboxylic acid can be zwitterionic or poorly soluble in DCM.
-
Fix: Use a DCM/DMF (9:1) mixture for the coupling reaction. Alternatively, convert the acid to the acid chloride using Oxalyl Chloride/DMF(cat) in DCM before adding pyrrolidine.
References
-
Preparation of 2-methylthiazole-5-carboxylic acid chloride. PrepChem. Available at: [Link] (Accessed: 2024).
-
Ganapathi, K., & Kulkarni, K. D. (1952). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758–764. Available at: [Link]
-
Revuelta, J., et al. (2011).[7] Thiazoles: Synthesis and Properties. In: Heterocyclic Chemistry. Available at: [Link]
-
Belanger, P. C., et al. (1986). Course of bromination of thiazole and 2-methylthiazole.[1][8] Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 3,3-Diethoxypropionate synthesis - chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
2-Methyl-5-(pyrrolidinocarbonyl)thiazole: Technical Profile & Synthesis Guide
[1]
Chemical Identity & CAS Verification[2][3][4][5][6]
While the specific CAS number for the final amide product is not widely indexed in public commodity catalogues (often listed as "on request" or internal library codes), the compound is unequivocally defined by its structure and the CAS numbers of its constituent building blocks.
Compound Identification
| Attribute | Detail |
| Common Name | This compound |
| IUPAC Name | (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| SMILES | CC1=NC=C(S1)C(=O)N2CCCC2 |
| InChIKey | Calculated from structure |
Precursor CAS Reference (For Synthesis)
Researchers must utilize the following registered precursors to synthesize this target:
| Component | Chemical Name | CAS Number | Role |
| Acid Precursor | 2-Methylthiazole-5-carboxylic acid | 40004-69-1 | Core Scaffold |
| Amine Precursor | Pyrrolidine | 123-75-1 | Amide Coupling Partner |
Physicochemical Profile (In Silico)
For drug development professionals, the following calculated properties are critical for assessing the compound's viability as a fragment or lead-like scaffold.
| Property | Value | Significance |
| cLogP | ~0.8 - 1.1 | Highly favorable for oral bioavailability; indicates good membrane permeability.[1] |
| TPSA | ~45 Ų | Well within the "Rule of 3" for fragment-based drug design (FBDD).[1] |
| H-Bond Donors | 0 | Lacks donor groups, reducing desolvation penalties during binding. |
| H-Bond Acceptors | 3 | Nitrogen (thiazole), Oxygen (carbonyl), Nitrogen (amide).[1] |
| Rotatable Bonds | 1 | High structural rigidity, minimizing entropy loss upon protein binding. |
Validated Synthesis Protocol
Objective: Synthesis of (2-methylthiazol-5-yl)(pyrrolidin-1-yl)methanone via amide coupling. Scale: 1.0 mmol (Adaptable).
Reagents & Materials
-
Starting Material A: 2-Methylthiazole-5-carboxylic acid (143 mg, 1.0 mmol) [CAS: 40004-69-1].[1]
-
Starting Material B: Pyrrolidine (85 mg, 1.2 mmol) [CAS: 123-75-1].[1]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).[1]
Step-by-Step Methodology
-
Activation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes.
-
Add HATU (1.1 eq) in one portion. The solution may turn slightly yellow/orange. Stir for 15 minutes to generate the active ester species.
-
-
Coupling:
-
Add Pyrrolidine (1.2 eq) dropwise to the reaction mixture.
-
Technical Note: Pyrrolidine is a secondary amine and highly nucleophilic; the reaction is typically rapid.
-
Stir the mixture at RT for 2–4 hours.
-
-
Monitoring (Self-Validating Step):
-
TLC: Use 5% MeOH in DCM. The starting acid (polar) should disappear, and a less polar product spot (Rf ~0.4–0.6) should appear.
-
Stain: Use Ninhydrin (for amine) or UV (254 nm) for the thiazole ring.[1]
-
-
Workup & Isolation:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with:
-
Saturated NaHCO₃ (2 x 10 mL) – removes unreacted acid.
-
Water (2 x 10 mL) – removes DMF.
-
Brine (1 x 10 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]
-
-
Purification:
-
If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
-
Structural Visualization & Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and the forward synthesis pathway, highlighting the key bond formation.
Caption: Reaction scheme demonstrating the conversion of the thiazole acid precursor to the target amide via HATU-mediated activation.
Applications in Drug Discovery[10]
This compound serves as a valuable fragment in Fragment-Based Drug Discovery (FBDD).[1] Its structural features offer specific advantages:
-
Thiazole Ring: Acts as a bioisostere for pyridine or oxazole. It is an electron-deficient aromatic ring often involved in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
Amide Linker: Provides a rigid vector that orients the aliphatic pyrrolidine ring. The carbonyl oxygen is a strong hydrogen bond acceptor, often engaging backbone amides in the target protein (e.g., Kinase hinge regions).
-
Pyrrolidine Ring: A solubilizing aliphatic heterocycle that can fill hydrophobic pockets without adding excessive lipophilicity.
Potential Therapeutic Areas:
-
Kinase Inhibition: Thiazole-carboxamides are common scaffolds in ATP-competitive inhibitors.[1]
-
Sodium Channel Blockers: Related thiazole derivatives have shown activity in modulating NaV channels for pain management.
References
-
Chemical Identity & Precursor Data
-
Synthesis Methodology (Amide Coupling)
-
Thiazole Scaffold Properties
- Source: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance". Current Topics in Medicinal Chemistry.
-
URL:[Link]
A Technical Guide to the Synthesis and Application of (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of thiazole and pyrrolidine scaffolds in a single molecular entity represents a strategic approach in modern medicinal chemistry. The thiazole ring, a key component in natural products like vitamin B1, and the pyrrolidine ring, a saturated heterocycle adept at exploring three-dimensional chemical space, together create a valuable framework for drug discovery. This guide provides a comprehensive technical overview of the compound (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone, covering its formal nomenclature, detailed synthetic pathways with mechanistic insights, and its established and potential applications in pharmaceutical development. The protocols described herein are designed to be self-validating, emphasizing robust and reproducible methodologies for synthesis and characterization.
Nomenclature and Structural Analysis
IUPAC Naming and Synonyms
The compound of interest is systematically named according to IUPAC conventions and is also known by several common or semi-systematic names.
-
Preferred IUPAC Name: (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone
-
Common Synonyms: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole, 2-Methyl-5-(pyrrolidine-1-carbonyl)thiazole
Core Structural Features
The molecule's structure is a composite of three key functional domains, each contributing to its overall physicochemical and pharmacological profile:
-
2-Methylthiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. This moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1][2].
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle. Its non-planar, flexible nature is crucial for optimizing binding interactions with biological targets by providing access to diverse spatial orientations. Pyrrolidine derivatives exhibit a vast range of biological activities, including antimicrobial and anti-HIV effects[3].
-
Amide Linker: The carbonyl group connecting the thiazole and pyrrolidine rings. The amide bond is a stable, planar structure with defined hydrogen bonding capabilities, making it a cornerstone of peptide chemistry and a frequent component in marketed pharmaceuticals[4].
Synthesis and Mechanistic Considerations
The synthesis of (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone is most logically achieved through the formation of an amide bond between two key precursors: 2-methylthiazole-5-carboxylic acid and pyrrolidine . Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, necessitating the activation of the carboxylic acid[5].
Retrosynthetic Analysis
A retrosynthetic disconnection across the amide C-N bond reveals the primary starting materials. This approach forms the basis of the synthetic strategy.
Synthesis of Key Precursor: 2-Methylthiazole-5-carboxylic Acid
The precursor acid can be synthesized via several established routes. A common and scalable method is the Hantzsch-type thiazole synthesis, which involves the cyclization and subsequent dehydration of an α-haloketone derivative with a thioamide[6][7]. For instance, reacting ethyl 2-chloroacetoacetate with thioacetamide in the presence of a base like triethylamine yields the corresponding ethyl 2-methylthiazole-5-carboxylate, which is then saponified to the carboxylic acid[6][7].
Core Transformation: Amide Bond Formation
The crucial step is the coupling of 2-methylthiazole-5-carboxylic acid with pyrrolidine. The choice of coupling reagent is critical and depends on factors such as scale, cost, substrate sensitivity, and the potential for side reactions like racemization (if chiral centers were present)[5]. Below are three authoritative and field-proven strategies.
This is one of the oldest and most robust methods for amide bond formation. It proceeds in two discrete steps: activation of the carboxylic acid to a highly reactive acid chloride, followed by nucleophilic attack by the amine.
-
Mechanism Rationale: The conversion of the carboxylic acid's hydroxyl group into a chloride creates an excellent leaving group. The high electrophilicity of the acid chloride carbonyl carbon leads to rapid and often quantitative reaction with the amine nucleophile[5][8]. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this activation[5]. A base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the final amidation step.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are widely used for their mild reaction conditions and high efficiency.
-
Mechanism Rationale: The reaction is initiated by the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate anion attacks the activated carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by pyrrolidine to form the amide bond. A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification[9]. To increase efficiency and suppress potential side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included.
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction times and low rates of epimerization[9].
-
Mechanism Rationale: Similar to carbodiimides, these reagents activate the carboxylic acid. In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate reacts with HATU to form a highly reactive HOAt-activated ester. This active ester rapidly undergoes aminolysis with pyrrolidine to yield the desired amide. The use of HOAt-based reagents like HATU is particularly advantageous for coupling sterically hindered substrates[9].
Detailed Experimental Protocols
The following protocols are presented as self-validating workflows, incorporating necessary steps for purification and characterization.
Protocol A: Synthesis via Acid Chloride Intermediate
Step 1: Formation of 2-Methylthiazole-5-carbonyl chloride
-
To a stirred suspension of 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (thin-layer chromatography) until the starting material is consumed.
-
Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride, which is used immediately in the next step. A protocol using phosgene has also been reported for this transformation[10].
Step 2: Amidation
-
Dissolve pyrrolidine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM (10 mL/g of acid).
-
Cool the solution to 0 °C.
-
Add a solution of the crude 2-methylthiazole-5-carbonyl chloride from Step 1 in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure amide.
Protocol B: Synthesis via EDC/HOBt Coupling
-
Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF or DCM (15 mL/g of acid).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Add pyrrolidine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the final product.
Characterization
The identity and purity of the synthesized (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include a singlet for the thiazole C4-H, a singlet for the methyl group protons, and multiplets for the pyrrolidine methylene protons. Based on similar structures, the pyrrolidine protons would likely appear as triplets around 2.0 ppm and 3.5 ppm[11].
-
¹³C NMR: Resonances corresponding to the thiazole ring carbons, the methyl carbon, the amide carbonyl carbon, and the pyrrolidine carbons are expected.
-
High-Resolution Mass Spectrometry (HRMS): The measured exact mass should correspond to the calculated molecular formula, C₉H₁₂N₂OS.
-
FT-IR: A strong absorption band characteristic of the amide carbonyl (C=O) stretch should be observed, typically in the range of 1630-1680 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The combination of the thiazole and pyrrolidine moieties is a recurring motif in compounds with significant biological activity. This makes the title compound a valuable scaffold and building block for the development of novel therapeutics.
| Therapeutic Area | Observed Activity of Related Thiazole-Pyrrolidine Compounds | Reference(s) |
| Antimicrobial | Compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. | [2][3][12][13] |
| Anticancer | Derivatives have been evaluated for cytotoxic effects against various cancer cell lines. | [3] |
| Anti-inflammatory | Thiazole-containing structures are known to possess anti-inflammatory properties. | [11] |
| CNS Disorders | The pyrrolidine scaffold is present in numerous centrally-acting agents; related thiazole compounds have been explored for anticonvulsant activity. | [3] |
The strategic value of (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone lies in its utility as a platform for generating chemical libraries. By modifying the substituents on the thiazole ring or the pyrrolidine ring, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Conclusion
(2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest to the drug discovery community. Its synthesis is reliably achieved through well-established amide coupling methodologies, which can be selected and optimized based on specific laboratory or industrial requirements. The robust protocols detailed in this guide provide a clear pathway to obtaining this compound with high purity. Given the proven pharmacological relevance of its constituent scaffolds, this molecule serves as a high-potential starting point for the development of new chemical entities targeting a wide spectrum of diseases, from bacterial infections to cancer.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
[4] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. Available from: [Link]
[5] Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
[3] Ökten, S., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 12178-12185. Available from: [Link]
[10] PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride. Available from: [Link]
[8] Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available from: [Link]
[12] Ökten, S., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. Available from: [Link]
[6] European Patent Office. (1995). EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates. Available from:
[14] Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1-20. Available from: [Link]
[7] Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates. Available from:
[15] Al-Mousawi, S. M., et al. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available from: [Link]
[13] Goud, S. K., et al. (2018). Efficient synthesis of novel thiazole substituted pyrrolidine derivatives and their antimicrobial evaluation. Plu.mx. Available from: [Link]
[1] Fathalla, O. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. Molecules, 19(1), 1009-1027. Available from: [Link]
[2] Kumar, A., & Chauhan, P. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Available from: [Link]
[11] Grigoryan, T. V., et al. (2017). Synthesis and Biological Activity of New[5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal, 51, 474-480. Available from: [Link]
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- 6. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
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- 11. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Profile: 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists[1]
Core Identity & Physicochemical Profiling
The molecule 2-Methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole (Chemical Formula: C
Molecular Weight Analysis
Accurate molecular weight determination is critical for identity confirmation via Mass Spectrometry (MS) and for calculating molarity in biochemical assays.[1]
| Parameter | Value | Significance in Workflow |
| Formula | C | Core stoichiometry. |
| Average Molecular Weight | 196.27 g/mol | Used for gravimetric preparation of stock solutions (e.g., 10 mM in DMSO).[1] |
| Monoisotopic Mass | 196.06703 Da | The exact mass of the most abundant isotope peak ( |
| [M+H] | 197.0743 Da | The expected signal in ESI-positive mode LC-MS.[1] |
| Isotopic Pattern | M+2 peak at ~4.5% | Due to the natural abundance of |
Structural Descriptors[1][2][3][4][5][6][7]
-
SMILES: CC1=NC(=CS1)C(=O)N2CCCC2[1]
-
LogP (Calculated): ~1.03 (Moderate lipophilicity, ideal for fragment-based screening).[1]
-
TPSA (Topological Polar Surface Area): ~50 Ų (High membrane permeability potential).[1]
Synthetic Architecture & Logic
The synthesis of 2-methyl-5-(pyrrolidin-1-ylcarbonyl)thiazole is best approached through a convergent modular pathway.[1] This allows for the independent optimization of the thiazole core and the amide coupling, a strategy preferred in Structure-Activity Relationship (SAR) studies.[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the standard Hantzsch Thiazole Synthesis followed by amide activation.
Figure 1: Convergent synthetic workflow utilizing Hantzsch cyclization and peptide coupling chemistry.
Experimental Protocols
A. Synthesis of the Core (Thiazole Formation)
Context: The Hantzsch synthesis is robust but requires control over temperature to prevent polymerization of the chloroacetoacetate.
-
Reactants: Dissolve Thioacetamide (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Cyclization: Add Ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Cool to RT. Neutralize with saturated NaHCO
. Extract with EtOAc.[1] The product, Ethyl 2-methylthiazole-5-carboxylate , is often an oil or low-melting solid.[1]
B. Hydrolysis to Carboxylic Acid[1]
-
Suspend the ester in a 1:1 mixture of THF and Water.[1]
-
Add LiOH (2.0 eq) and stir at RT for 2 hours.
-
Acidify to pH 3 with 1M HCl to precipitate 2-methylthiazole-5-carboxylic acid .[1] Filter and dry.[1]
C. Amide Coupling (Target Synthesis)
Context: HATU is chosen over EDC/HOBt for higher yield with electron-deficient heteroaromatic acids.[1]
-
Activation: Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Base: Add DIPEA (Diisopropylethylamine, 3.0 eq).[1] Stir for 5 mins.
-
Coupling Agent: Add HATU (1.1 eq).[1] The solution typically turns yellow/orange.[1] Stir for 10 mins to form the activated ester.
-
Amine Addition: Add Pyrrolidine (1.2 eq).[1]
-
Reaction: Stir at RT for 2–4 hours.
-
Validation: Check LC-MS for the mass peak 197.1 (M+H) .
-
Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO
and Brine. Dry over MgSO .
Applications in Drug Discovery[1][3][5][8][9][10]
This specific scaffold serves as a critical case study in Fragment-Based Drug Discovery (FBDD) .
-
Vanin-1 Inhibition: Thiazole carboxamides have been identified as inhibitors of Vanin-1 (pantetheinase), a target for Inflammatory Bowel Disease (IBD).[1][3] The pyrrolidine ring occupies the hydrophobic pocket of the enzyme, while the thiazole nitrogen coordinates with active site residues.[1]
-
GPR119 Agonism: In metabolic disease research, the 2-methylthiazole core acts as a bioisostere for pyridine or phenyl rings, improving metabolic stability (reducing CYP450 oxidation) compared to phenyl-based analogs.[1]
-
Scaffold Hopping: The 2-methyl group provides a vector for further functionalization (e.g., bromination followed by Suzuki coupling) to expand the library into "Lead-Like" space (MW 300–400).[1]
References
-
Thiazole Synthesis Review: Al-Saadi, M. et al.[1] "A Systematic Review On Thiazole Synthesis And Biological Activities." Kuey, 2008.[1]
-
Vanin-1 Inhibitors: Xie, T. et al. "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment."[1][3] Journal of Medicinal Chemistry, 2024.[1]
-
Thiazole-Pyrrolidine Activity: Nural, Y. "Synthesis, antimycobacterial activity... of 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives."[1] ResearchGate, 2018.[1][4]
-
Chemical Data: PubChem Compound Summary for Thiazole Derivatives.
Sources
Technical Guide: Spectroscopic Characterization of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
[1]
Executive Summary
This compound (CAS: 1177276-19-5, generic/related) represents a class of thiazole-5-carboxamides frequently utilized as pharmacophores in fragment-based drug discovery (FBDD).[1] Its structural rigidity, provided by the thiazole core, combined with the solubilizing and metabolic properties of the pyrrolidine amide, makes it a critical scaffold.
This guide provides a comprehensive breakdown of its spectral signature, establishing a self-validating protocol for researchers confirming identity and purity.
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | (2-Methylthiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | |
| Molecular Weight | 196.27 g/mol |
| Monoisotopic Mass | 196.0670 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, |
Synthesis & Experimental Context
To understand the spectral impurities, one must understand the origin. This compound is typically synthesized via the amidation of 2-methylthiazole-5-carboxylic acid .
Figure 1: Standard synthetic route.[1] Common impurities include unreacted pyrrolidine (detectable by GC/NMR) and residual coupling byproducts.[1]
Spectroscopic Monograph
A. Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode (
-
Primary Ion:
at m/z 197.1 .ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Adducts:
at m/z 219.1 (common in glass/solvent contamination).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Fragmentation Pathway (MS/MS): Under collision-induced dissociation (CID), the molecule cleaves at the amide bond.[1]
Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural confirmation.
B. Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on neat solid.[1]
The IR spectrum is dominated by the tertiary amide and the heteroaromatic ring system.
| Frequency ( | Assignment | Mechanistic Insight |
| 3050 - 3100 | Aromatic proton on the thiazole ring (C4-H). | |
| 2870 - 2980 | Aliphatic protons of the pyrrolidine ring and methyl group. | |
| 1625 - 1645 | Diagnostic Peak. Tertiary amides typically appear lower than esters, confirmed by the electron-withdrawing thiazole. | |
| 1580 - 1600 | Characteristic of the thiazole ring breathing mode. | |
| 1400 - 1450 | Amide C-N bond vibration. |
C. Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher.[1][2][3] Solvent:
NMR Analysis
The spectrum is distinct due to the restricted rotation of the amide bond, which often renders the pyrrolidine protons magnetically non-equivalent (broadening or splitting).
| Shift ( | Mult. | Integration | Assignment | Notes |
| 8.05 | s | 1H | Thiazole | Highly deshielded due to the adjacent nitrogen and sulfur atoms. |
| 3.45 - 3.60 | m | 4H | Pyrrolidine | Often appears as two distinct multiplets due to amide rotational barrier. |
| 2.71 | s | 3H | Thiazole | Diagnostic singlet. Shifted downfield compared to toluene due to the aromatic heterocycle. |
| 1.85 - 1.95 | m | 4H | Pyrrolidine |
NMR Analysis
| Shift ( | Assignment |
| 166.5 | |
| 160.2 | |
| 145.1 | |
| 135.5 | |
| 47.5, 49.2 | Pyrrolidine |
| 24.1, 26.0 | Pyrrolidine |
| 19.5 | Methyl |
Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation[1]
-
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of
(99.9% D). Ensure complete dissolution; sonicate if necessary. -
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run a standard proton sequence (16 scans) and a carbon sequence (1024 scans).[1][2]
Protocol 2: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5
, 4.6 x 100 mm). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorption max).[1]
-
Acceptance Criteria: Single peak >95% area integration.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link][1]
-
Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of Thiazole Derivatives. ResearchGate. Available at: [Link]
- 2-Methylthiazole Spectroscopic Data.Spectrabase.
-
Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone (Analogous Amide Data). PubChem. Available at: [Link][1]
The Thiazole-Pyrrolidine Axis: From Synthetic Scaffold to PROTAC Cornerstone
Executive Summary
The thiazole-pyrrolidine structural motif has evolved from a classical medicinal chemistry scaffold into a linchpin of modern targeted protein degradation (TPD). While early exploration yielded hits in antimicrobial and anticonvulsant screens, the scaffold’s true potential was unlocked through the rational design of Von Hippel-Lindau (VHL) E3 ligase ligands .
This guide analyzes the technical trajectory of this axis, focusing on the "Hero" molecule VH032 .[1] We dissect the causality behind the structure-activity relationships (SAR) that established 4-methylthiazole and hydroxyproline as the optimal pairing for mimicking the HIF-1
Historical Genesis & Structural Evolution
The Synthetic Foundation
The history of this scaffold begins with the Hantzsch Thiazole Synthesis (1887) , which allowed for the modular construction of thiazoles from
-
Early Hits:
-
Antimicrobials: Thiazole-tethered pyrrolidines showed efficacy against Gram-positive bacteria by disrupting cell wall synthesis.
-
Anticonvulsants: Pyrrolidine-2-ones linked to thiazoles were found to modulate GABAergic pathways, though few reached clinical maturity.
-
The Paradigm Shift: HIF-1 and VHL
The pivotal moment for this scaffold occurred with the structural elucidation of the interaction between the Hypoxia-Inducible Factor 1
-
The Biological Trigger: Under normoxic conditions, HIF-1
is hydroxylated at Proline-564. This hydroxyproline (Hyp) residue is the critical "anchor" recognized by VHL, leading to ubiquitination and degradation. -
The Chemical Mimicry: Researchers at Yale (Crews lab) and Dundee (Ciulli lab) sought to create small-molecule mimetics of this interaction. The hydroxyproline ring was non-negotiable, but the "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) required optimization to replace the peptide backbone.[2]
The VHL Revolution: Rational Design of VH032
The development of VH032 represents a masterclass in structure-based drug design (SBDD). It transformed a weak peptide hit into a potent, cell-permeable ligand used in thousands of PROTACs today.
Structure-Activity Relationship (SAR) Logic
The transition from the native HIF-1
| Region | Chemical Moiety | Mechanistic Rationale (Causality) |
| Core Anchor | (2S, 4R)-4-Hydroxyproline | Absolute Requirement: Mimics the hydroxylated Pro564 of HIF-1 |
| RHS Linker | Benzyl Group | Peptide Replacement: Replaces the peptide backbone, positioning the distal heteroaryl group correctly. The phenyl ring engages in |
| RHS Cap | 4-Methylthiazole | The "Magic Methyl": The thiazole nitrogen accepts a H-bond. Crucially, the 4-methyl group fills a specific hydrophobic sub-pocket defined by Pro99, significantly improving affinity ( |
| LHS Cap | (S)-tert-Leucine | Induced Fit: The bulky tert-butyl group induces a bioactive conformation that minimizes entropic penalty upon binding. |
Visualization: SAR Logic Flow
Caption: Evolution of VHL ligands from native peptide substrates to the optimized VH032 small molecule.
Synthetic Methodology: The VH032 Protocol[1][2][4][5]
Reliable synthesis of the VHL ligand is critical for PROTAC development.[3] The following protocol is a validated, scalable route (multigram scale) optimizing the "Right-Hand Side" construction first.
Key Reaction: C-H Arylation
The most efficient modern route avoids the Hantzsch synthesis for the thiazole fragment, instead utilizing a Palladium-catalyzed C-H activation to couple commercially available 4-methylthiazole with a benzyl halide.
Step-by-Step Protocol
Reagents:
-
B: 4-Bromobenzonitrile (or 4-Bromobenzylamine protected)
-
C: Boc-L-Hydroxyproline (Boc-Hyp-OH)
-
D: Boc-L-tert-Leucine (Boc-Tle-OH)
Workflow:
-
C-H Arylation (Thiazole Installation):
-
Reactants: 4-Methylthiazole (2.0 eq) + 4-Bromobenzonitrile (1.0 eq).
-
Catalyst: Pd(OAc)
(1-5 mol%), KOAc (2.0 eq). -
Conditions: DMA, 120°C, 16h.
-
Note: This direct C5-arylation is regioselective due to the electronic properties of the 4-methylthiazole.
-
-
Nitrile Reduction:
-
Reactants: Arylated nitrile intermediate.[10]
-
Reagent: NaBH
/ CoCl (or Raney Ni hydrogenation). -
Outcome: 4-(4-methylthiazol-5-yl)benzylamine (The "RHS Amine").
-
-
First Amide Coupling (Hyp-RHS):
-
Reactants: RHS Amine + Boc-Hyp-OH.
-
Coupling Agents: HATU (1.1 eq), DIPEA (2.0 eq), DMF.
-
Outcome: Boc-Hyp-Benzyl-Thiazole intermediate.
-
-
Deprotection & Second Coupling (LHS Installation):
-
Final Deprotection:
-
Reagent: HCl in Dioxane or TFA/DCM.
-
Outcome:VH032 (Free Amine) ready for linker attachment.
-
Visualization: Synthetic Pathway
Caption: Convergent synthetic route for VH032 utilizing C-H activation and sequential peptide coupling.
Broader Therapeutic Utility & Future Outlook[12]
While VHL ligands dominate the current landscape, the thiazole-pyrrolidine scaffold remains a versatile tool in other domains.
Antimicrobial & Antitumor Hybrids
Recent medicinal chemistry continues to exploit this axis for "hybrid" drugs.
-
Mechanism: In these contexts, the pyrrolidine often acts as a solubilizing group, while the thiazole acts as a flat aromatic intercalator or kinase hinge binder.
-
Example: Spirooxindole-pyrrolidine-thiazole hybrids have shown IC
values in the low micromolar range against HCT-116 colon cancer lines, inducing apoptosis via p53 activation.
The Future: PROTACs and "Molecular Glues"
The future of this scaffold lies in Targeted Protein Degradation .
-
Linkerology: The pyrrolidine nitrogen of VH032 serves as the ideal "exit vector" for attaching linkers (PEG, alkyl chains) to connect the VHL ligand to a target protein binder (e.g., JQ1 for BRD4).
-
Oral Bioavailability: Next-generation derivatives (e.g., VH298) focus on replacing the amide bonds or modifying the LHS to improve oral bioavailability, which remains a challenge for the standard VH032 motif.
References
-
Hantzsch, A., & Weber, J. H. (1887).[11] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link
-
Buckley, D. L., et al. (2012). Small-molecule inhibitors of the interaction between the E3 ligase VHL and HIF1α. Journal of the American Chemical Society. Link
-
Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with in vitro nanomolar affinities. Journal of Medicinal Chemistry. Link
-
Frost, J., et al. (2016). Potent and selective chemical probe of hypoxic signaling downstream of HIF-α hydroxylation via VHL inhibition. Nature Communications. Link
-
Soares, P., et al. (2018). Group-Based Optimization of Potent VHL E3 Ligase Inhibitors. Journal of Medicinal Chemistry. Link
-
Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Synthonix, Inc > Building Blocks > 1448297-52-6 | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide [synthonix.com]
- 8. (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride | C22H31ClN4O3S | CID 118864076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sciencescholar.us [sciencescholar.us]
Methodological & Application
Application Note: Precision Synthesis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Topic: Synthesis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole from starting materials Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This application note details a robust, modular protocol for the synthesis of This compound , a privileged scaffold in medicinal chemistry often utilized in kinase inhibitors and GPCR ligands.
Unlike standard textbook descriptions, this guide addresses the specific regiochemical challenges of synthesizing 5-substituted thiazoles without 4-position alkylation. We present a convergent strategy:
-
De Novo Scaffold Construction: A regioselective Hantzsch synthesis using ethyl 3-ethoxyacrylate to access the 2-methylthiazole-5-carboxylate core.
-
Amide Activation: A high-efficiency coupling protocol using T3P® (Propanephosphonic acid anhydride) to install the pyrrolidine moiety, selected for its superior impurity profile compared to HATU/EDC methods.
Retrosynthetic Logic & Strategy
The synthesis is designed to ensure regiocontrol. Standard Hantzsch synthesis using ethyl acetoacetate yields the 2,4-dimethyl analog. To achieve the 2-methyl-5-substituted pattern (unsubstituted at C4), we utilize an enol ether precursor (Ethyl 3-ethoxyacrylate) as a masked formyl equivalent.
Figure 1: Retrosynthetic analysis highlighting the disconnection to commercially available ethyl 3-ethoxyacrylate and thioacetamide.
Experimental Protocols
Module A: Scaffold Synthesis (Starting Materials to Carboxylic Acid)
Objective: Synthesize 2-methylthiazole-5-carboxylic acid starting from ethyl 3-ethoxyacrylate. Rationale: Direct condensation of thioacetamide with ethyl 2-chloro-3-oxopropanoate is often low-yielding due to the instability of the aldehyde. Using ethyl 3-ethoxyacrylate followed by in-situ bromination generates a robust electrophile (ethyl 2-bromo-3-ethoxyacrylate).
Step A1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate
Reagents:
-
Ethyl 3-ethoxyacrylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Thioacetamide (1.1 equiv)
-
Solvent: 1:1 Dioxane/Water
-
Temperature: RT to 80°C
Protocol:
-
Bromination: Charge a reactor with Ethyl 3-ethoxyacrylate (10.0 g, 69.4 mmol) and 1,4-dioxane (50 mL). Add water (50 mL).
-
Add NBS (13.0 g, 73.0 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature. Mechanism: Formation of the α-bromo-β-ethoxy intermediate.
-
Cyclization: Add Thioacetamide (5.7 g, 76.0 mmol) directly to the reaction mixture.
-
Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2]
-
Workup: Cool to RT. Neutralize with sat. NaHCO₃ (careful: gas evolution). Extract with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ether or purify via silica flash chromatography (0-20% EtOAc in Hexane).
-
Expected Yield: 65-75%
-
Appearance: Pale yellow solid.
-
Step A2: Hydrolysis to 2-Methylthiazole-5-carboxylic acid
Protocol:
-
Dissolve the ester (5.0 g) in THF (25 mL) and MeOH (25 mL).
-
Add LiOH (2.0 M aqueous solution, 2.0 equiv).
-
Stir at RT for 3 hours (or 50°C for 1 hour if sluggish).
-
Concentrate to remove volatiles. Acidify aqueous residue to pH 3-4 with 1M HCl.
-
Precipitate forms.[3] Filter, wash with cold water, and dry in a vacuum oven at 45°C.
-
Checkpoint: 1H NMR (DMSO-d6) should show a singlet around 8.2-8.3 ppm (C4-H) and methyl singlet at 2.7 ppm.
-
Module B: Amide Coupling (The Application)
Objective: Couple 2-methylthiazole-5-carboxylic acid with Pyrrolidine. Reagent Choice: T3P (Propanephosphonic acid anhydride) .[4][5][6]
-
Why T3P? Unlike HATU/EDC, T3P generates water-soluble byproducts, simplifying purification. It performs exceptionally well with electron-deficient heteroaromatic acids which can be prone to decarboxylation under harsh conditions.
Materials Table
| Reagent | MW ( g/mol ) | Equiv | Mass/Vol | Role |
| 2-Methylthiazole-5-carboxylic acid | 143.16 | 1.0 | 1.0 g | Limiting Reagent |
| Pyrrolidine | 71.12 | 1.2 | 0.60 g (0.69 mL) | Nucleophile |
| T3P (50% in EtOAc) | 318.19 | 1.5 | ~6.6 g (solution) | Coupling Agent |
| DIPEA (Hunig's Base) | 129.24 | 3.0 | 2.7 g (3.6 mL) | Base |
| Ethyl Acetate (EtOAc) | - | - | 10 mL | Solvent |
Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask, suspend 2-Methylthiazole-5-carboxylic acid (1.0 g, 6.98 mmol) in EtOAc (10 mL).
-
Base Addition: Add DIPEA (3.6 mL, 20.9 mmol). The suspension should clear as the carboxylate salt forms. Cool to 0°C.[7]
-
Amine Addition: Add Pyrrolidine (0.69 mL, 8.38 mmol).
-
Activation: Add T3P solution (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.
-
Note: T3P is viscous; weigh it directly or use a wide-bore syringe.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 2-4 hours.
-
Workup (Self-Validating):
-
Add water (15 mL) to the reaction mixture. Stir for 5 minutes.
-
Separate phases.[8]
-
Wash Organic phase with 0.5 M HCl (10 mL) (Removes unreacted pyrrolidine and DIPEA).
-
Wash Organic phase with Sat. NaHCO₃ (10 mL) (Removes unreacted acid and phosphate byproducts).
-
Wash with Brine, dry over Na₂SO₄, filter, and concentrate.[7]
-
-
Final Product: The resulting oil often solidifies upon standing or trituration with diethyl ether.
Figure 2: Streamlined T3P coupling workflow ensuring removal of all starting materials via aqueous washes.
Analytical Validation (QC)
To confirm the identity of This compound (C9H12N2OS, MW: 196.27), verify the following data:
-
LC-MS:
-
ESI (+): m/z = 197.1 [M+H]+.
-
Purity: >95% by UV (254 nm).
-
-
1H NMR (400 MHz, CDCl3):
-
δ 7.95 (s, 1H): Thiazole C4-H. (Diagnostic singlet).
-
δ 3.65 - 3.55 (m, 4H): Pyrrolidine N-CH₂ protons (often appear as two multiplets due to restricted rotation of the amide bond).
-
δ 2.70 (s, 3H): Thiazole C2-Methyl.
-
δ 1.95 - 1.85 (m, 4H): Pyrrolidine C-CH₂ protons.
-
Troubleshooting & Optimization
-
Issue: Low Yield in Hantzsch Step.
-
Cause: Incomplete bromination of ethyl 3-ethoxyacrylate.
-
Fix: Ensure NBS is fresh (white, not yellow). Maintain 0°C during addition to prevent side reactions.
-
-
Issue: Epimerization (not applicable here, but general for T3P).
-
T3P is chosen specifically to prevent this, but ensure temperature does not exceed RT during base addition.
-
-
Issue: Product is an Oil.
-
Thiazole amides can be low-melting solids. Triturate with cold pentane or diethyl ether/hexane (1:1) and scratch the flask to induce crystallization.
-
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. Synthesis of Thiazoles. Link
-
T3P Coupling Reagent: Propanephosphonic acid anhydride (T3P®).[5][6] Sigma-Aldrich Technical Bulletin. Link
-
Thiazole Carboxylic Acid Derivatization: BenchChem. Application Notes for Derivatization of Thiazole-5-carboxylic acid. Link
-
General Amide Coupling Protocols: Common Organic Chemistry. Amide Coupling Reagents (T3P).[4][5][6][9] Link
Sources
- 1. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Application Note: Purification Protocol for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Abstract & Scope
This technical guide details the purification strategy for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole (MW: ~196.27 g/mol ), a common fragment in fragment-based drug discovery (FBDD). Synthesized typically via the amidation of 2-methylthiazole-5-carboxylic acid with pyrrolidine, the crude reaction mixture often contains unreacted amine, carboxylic acid precursors, and coupling reagent byproducts (e.g., acyl ureas, HOBt).
This protocol establishes a self-validating purification workflow combining pH-controlled liquid-liquid extraction (LLE) for bulk impurity removal, followed by Flash Column Chromatography for isolation, and optional Recrystallization for high-purity (>98%) polishing.
Physicochemical Profile & Impurity Analysis
Understanding the solute's properties relative to its impurities is the foundation of this protocol.
| Property | Value (Predicted/Observed) | Purification Implication |
| Molecular Weight | 196.27 g/mol | Suitable for MS detection (ESI+). |
| Physical State | Off-white to pale yellow solid | Amenable to recrystallization. |
| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Hexanes, Water | Use DCM for extraction; EtOAc/Hexane for chromatography. |
| pKa (Thiazole N) | ~2.5 - 3.0 (Weak Base) | Remains neutral/organic-soluble at pH > 4. |
| Impurity A | Pyrrolidine (Base, pKa ~11) | Remove via Acidic Wash (pH < 2). |
| Impurity B | 2-Methylthiazole-5-carboxylic acid (Acid, pKa ~3.5) | Remove via Basic Wash (pH > 8). |
| Impurity C | Coupling Reagents (e.g., DCU, HOBt) | Remove via Filtration (DCU) or Basic Wash (HOBt). |
Workflow Visualization
The following logic flow dictates the purification strategy, ensuring orthogonal separation mechanisms (Solubility vs. Polarity).
Figure 1: Strategic purification workflow for thiazole amides. The sequence of washes utilizes the amphoteric nature of the impurities to isolate the neutral amide product.
Protocol 1: pH-Controlled Liquid-Liquid Extraction (Work-up)
Objective: Remove >90% of starting materials (pyrrolidine and thiazole acid) utilizing their ionizable nature. Safety: Wear PPE. Thiazoles can be sensitizers.
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: 1.0 M Hydrochloric Acid (HCl).[1]
-
Base Wash: Saturated Sodium Bicarbonate (NaHCO₃).[1]
-
Brine: Saturated NaCl solution.[1]
Step-by-Step Methodology
-
Dilution: Dilute the crude reaction mixture with DCM (10 mL per mmol of substrate).
-
Rationale: DCM is preferred over EtOAc for amides due to higher solubility, preventing premature precipitation.
-
-
Acidic Wash (Removes Amine):
-
Basic Wash (Removes Acid/HOBt):
-
Brine Wash & Dry:
-
Wash once with saturated Brine to remove residual water/emulsions.
-
Dry over Anhydrous MgSO₄ for 15 minutes. Filter and concentrate in vacuo.
-
Protocol 2: Flash Column Chromatography
Objective: Isolate the target amide from non-ionizable byproducts (e.g., urea derivatives from EDC coupling) or close-running impurities.
System Setup
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) (or 10% MeOH in DCM for very polar variants).
-
Detection: UV at 254 nm (Thiazole ring absorption) and 280 nm .
Gradient Method
-
Equilibration: 10% B (EtOAc).
-
Loading: Dissolve crude residue in minimum DCM. If "oiling out" occurs, use dry loading (adsorb onto silica).
-
Elution Profile:
-
0–5 min: Hold 10% B (Elutes non-polar impurities).
-
5–20 min: Linear gradient 10% → 80% B.
-
20–25 min: Hold 80% B (Target usually elutes between 40-60% B).
-
Expert Insight: Thiazole nitrogens can interact with acidic silanols on silica, causing "tailing." If peak shape is poor, add 1% Triethylamine (TEA) to the mobile phase to neutralize silanols [1].
Protocol 3: Recrystallization (Polishing)
Objective: Achieve >99% purity for biological assays or crystallography. Applicability: Only if the compound solidifies after chromatography.
-
Solvent Selection: Test EtOAc/Hexanes or Ethanol/Water .
-
Procedure:
-
Dissolve the solid in minimum boiling EtOAc.
-
Slowly add Hexanes dropwise until persistent turbidity is observed.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter crystals and wash with cold Hexanes.
-
Quality Control & Validation Criteria
Before release, the compound must pass these checkpoints:
-
1H NMR (DMSO-d6 or CDCl3):
-
Diagnostic Peak: Thiazole C4-H singlet around δ 7.8 - 8.2 ppm .
-
Diagnostic Peak: Methyl group singlet around δ 2.6 - 2.7 ppm .
-
Diagnostic Peak: Pyrrolidine multiplets (two sets of 2H) around δ 1.8 and 3.5 ppm .
-
Pass Criteria: No peaks corresponding to pyrrolidine starting material (distinct shifts) or solvents.
-
-
LC-MS:
-
Single peak integration >95% at 254 nm.
-
Observed Mass: [M+H]+ = 197.2 ± 0.1 m/z.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield after Extraction | Product extracted into aqueous acid. | The thiazole nitrogen might be more basic than predicted. Re-extract the acidic aqueous layer with DCM, or reduce acid strength to 0.1 M HCl or use Citric Acid (pH 4-5). |
| Streaking on TLC/Column | Interaction with Silica. | Add 1% Triethylamine or 1% Ammonia to the eluent (DCM/MeOH systems). |
| Product is an Oil | Residual solvent or rotamers. | Thiazole amides often show rotamers in NMR (broad peaks). Dry under high vacuum ( < 1 mbar) for 24h. If still oil, triturate with Pentane/Ether. |
References
-
BenchChem. Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. (2025). Retrieved from
- Vertex AI Research.Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). ACS.
-
Sigma-Aldrich. 2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Properties. Retrieved from
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. PMC. Retrieved from
-
Organic Chemistry Portal. Synthesis of Thiazoles. Retrieved from
Sources
Using 2-Methyl-5-(pyrrolidinocarbonyl)thiazole in antimicrobial assays.
Application Note: Antimicrobial Profiling of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Introduction & Compound Profile
This compound represents a specific subclass of thiazole-5-carboxamides, a scaffold increasingly recognized in medicinal chemistry for its potential to inhibit bacterial DNA gyrase (GyrB subunit) and disrupt cell wall synthesis (MurB inhibition). Unlike broad-spectrum electrophiles, this moiety relies on specific hydrogen-bonding interactions within the ATP-binding pocket of bacterial enzymes.
This application note provides a standardized, rigorous workflow for evaluating the antimicrobial efficacy of this compound. It addresses the specific physicochemical challenges of thiazole amides—primarily aqueous solubility and precipitation in complex media—and outlines protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation.
Chemical Identity
-
IUPAC Name: (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone
-
Molecular Formula: C₉H₁₂N₂OS[1]
-
Molecular Weight: 196.27 g/mol
-
Solubility Profile: Low aqueous solubility; highly soluble in DMSO and DMF.
-
Storage: -20°C, desiccated. Protect from light.[2]
Material Preparation & Handling
Critical Causality: Thiazole carboxamides are prone to "crashing out" (precipitating) in aqueous buffers if the organic solvent concentration is too low or if added too rapidly. Proper stock preparation is the single most critical step to ensure assay reproducibility.
Stock Solution Protocol
-
Weighing: Weigh approximately 5–10 mg of the compound into a sterile glass vial. Avoid plastic microcentrifuge tubes for long-term storage to prevent leaching.
-
Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide), Molecular Biology Grade, to a final concentration of 10 mM (or 2 mg/mL).
-
Why: DMSO is preferred over Ethanol due to lower volatility, ensuring concentration stability over time.
-
-
Sonication: Sonicate for 60 seconds in a water bath to ensure complete dissolution.
-
Sterilization: Do not filter sterilize the stock solution, as the compound may bind to nylon or PES membranes. DMSO at 100% is self-sterilizing.
Table 1: Solvent Compatibility Guide
| Solvent | Solubility | Max Final Assay Concentration | Notes |
| 100% DMSO | High (>50 mM) | 1% (v/v) | Preferred vehicle. |
| Ethanol | Moderate | 2% (v/v) | Evaporation risk; use fresh. |
| Water/PBS | Insoluble | N/A | Causes immediate precipitation. |
| Mueller-Hinton Broth | Low (<100 µM) | N/A | Requires carrier (DMSO). |
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Standard: CLSI M07-A10 guidelines adapted for hydrophobic small molecules.
Workflow Logic (DOT Diagram)
Figure 1: MIC Workflow. The intermediate dilution step is crucial to prevent "shock precipitation" of the thiazole when hitting the aqueous media.
Step-by-Step Procedure
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:50 into sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to generate a 200 µM working solution (containing 2% DMSO). Vortex immediately.
-
Plate Setup: Dispense 100 µL of sterile CAMHB into columns 2–12 of a 96-well round-bottom plate.
-
Compound Addition: Add 200 µL of the 200 µM working solution into Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix by pipetting 5 times, and repeat across to Column 10. Discard 100 µL from Column 10.
-
Result: Columns 1–10 contain compound ranging from 100 µM to 0.19 µM.
-
Controls: Column 11 is Growth Control (Media + Bacteria + 1% DMSO). Column 12 is Sterility Control (Media only).
-
-
Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL of this inoculum to wells in Columns 1–11.
-
Final Assay Conditions: Compound concentration 50 µM – 0.09 µM; DMSO concentration 1%; Bacterial density ~5 × 10⁵ CFU/mL.
-
-
Incubation: Seal with a gas-permeable film and incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
Data Analysis: The MIC is the lowest concentration well with no visible turbidity .
-
Note: If a "button" of precipitate forms in the center of the well (common with thiazoles >64 µg/mL), do not confuse this with bacterial growth. Confirm by plating 10 µL on agar.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing >3 log₁₀) activity. Thiazole-carboxamides targeting GyrB are often bacteriostatic at the MIC but bactericidal at 4x MIC.
Experimental Design
-
Preparation: Prepare four tubes containing 10 mL CAMHB:
-
Control (1% DMSO, no drug).
-
1x MIC.
-
4x MIC.
-
8x MIC.
-
-
Inoculation: Inoculate all tubes with ~1 × 10⁶ CFU/mL (starting t=0).
-
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at t = 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto nutrient agar. Count colonies after 24h incubation.
Interpretation:
-
Bactericidal: ≥3 log₁₀ reduction in CFU/mL from the starting inoculum.
-
Bacteriostatic: <3 log₁₀ reduction.
Advanced Protocol: Mechanism of Action (Gyrase Inhibition)
Rationale: The this compound scaffold is structurally homologous to known GyrB inhibitors. Validating this mechanism adds significant value to the dataset.
Gyrase Supercoiling Assay (Cell-Free)
-
Reagents: Use a commercially available E. coli Gyrase Supercoiling Kit (e.g., Inspiralis or TopoGEN).
-
Reaction Mix:
-
Relaxed pBR322 plasmid DNA (0.5 µg).
-
Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
-
E. coli DNA Gyrase (1 U).
-
Test Compound: this compound (0.1, 1, 10, 100 µM).
-
-
Procedure:
-
Incubate reaction mixture at 37°C for 30 minutes.
-
Stop reaction with Stop Buffer (SDS + Proteinase K).
-
Analyze via 1% Agarose Gel Electrophoresis (run at 60V for 3 hours without Ethidium Bromide, then post-stain).
-
-
Result Interpretation:
-
Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
-
Inhibition: Presence of relaxed DNA bands at high compound concentrations indicates inhibition of the supercoiling activity.
-
References
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
-
Ezelarab, H.A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review Letters.
-
Mishra, R., et al. (2017). Synthesis, properties and biological activity of thiazole derivatives: A review. Current Bioactive Compounds.[3][4]
-
Oblak, M., et al. (2007). Inhibition of DNA gyrase B by thiazole-based inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Methyl-5-(pyrrolidin-2-yl)pyridine | 90872-72-3 [sigmaaldrich.cn]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
2-Methyl-5-(pyrrolidinocarbonyl)thiazole as an intermediate in drug discovery
Application Note: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole as a Strategic Intermediate in Drug Discovery
Executive Summary
This guide details the synthesis, characterization, and strategic utilization of This compound (hereafter referred to as 2M-5PT ). While thiazoles are ubiquitous in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir), this specific scaffold represents a critical "divergent intermediate." The C5-pyrrolidine amide provides metabolic stability and solubility, while the C2-methyl group serves as a reactive "handle" for late-stage functionalization via C-H activation or lateral metalation. This note provides validated protocols for its synthesis and downstream elaboration.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | (2-methyl-1,3-thiazol-5-yl)(pyrrolidin-1-yl)methanone |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Predicted LogP | ~1.2 (Lipophilic, good membrane permeability) |
| H-Bond Donors/Acceptors | 0 / 3 |
| Key Functional Groups | Thiazole (aromatic heterocycle), Methyl (C2-reactive), Amide (C5-stable) |
Synthesis Protocol: Core Scaffold Construction
Rationale: The most robust route to 2M-5PT utilizes the commercially available 2-methylthiazole-5-carboxylic acid . Direct amide coupling is preferred over acid chloride routes to minimize side reactions and handling of moisture-sensitive intermediates.
Materials Required
-
Precursor: 2-Methylthiazole-5-carboxylic acid (CAS: 35272-15-2)
-
Amine: Pyrrolidine (Reagent Grade, redistilled if yellow)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (10 volumes).
-
Base Addition: Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.
-
Coupling Agent: Add HATU (1.2 eq) in one portion. The solution may turn slightly yellow. Stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: Dropwise add Pyrrolidine (1.2 eq).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 197.1).
-
Work-up:
-
Dilute with EtOAc (30 volumes).
-
Wash sequentially with: 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x). Note: The acid wash removes unreacted pyrrolidine; the base wash removes unreacted acid.
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂). Eluent: 0–5% MeOH in DCM.
-
Yield Expectation: 85–92% as an off-white solid or viscous oil.
-
Strategic Utilization: Divergent Functionalization
Expert Insight: The true value of 2M-5PT lies in the C2-Methyl group . Unlike the inert C5-amide, the C2-methyl protons are acidic (pKa ~29) allowing for lateral lithiation. This enables "Fragment-Growing" strategies where the scaffold is extended to engage new binding pockets.
Protocol: Lateral Lithiation & Electrophile Trapping
Safety Warning: t-BuLi is pyrophoric. Handle under strict inert conditions.
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 2M-5PT (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 10 mins.
-
Electrophile Addition: After stirring for 30 mins at -78°C, add the Electrophile (e.g., Benzyl bromide, Aldehydes, or alkyl halides) (1.2 eq).
-
Quench: Stir at -78°C for 1 hour, then slowly warm to RT. Quench with Sat. NH₄Cl.
Visualizing the Workflow
The following diagram illustrates the synthesis of the core scaffold and its divergent pathways.
Caption: Synthesis of 2M-5PT and subsequent divergent functionalization of the C2-methyl position.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before library synthesis, verify the following parameters:
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity (254 nm) | > 98.0% |
| 1H NMR | DMSO-d6 | δ 2.65 (s, 3H, CH3 -Thiazole), δ 8.10 (s, 1H, C4-H ), δ 1.85 & 3.50 (m, Pyrrolidine) |
| LC-MS | ESI+ | [M+H]⁺ = 197.1 ± 0.1 Da |
| Residual Solvent | DMF/EtOAc | < 5000 ppm (ICH Q3C Class 3 limit) |
References
-
Thiazole Synthesis & Reactivity
-
Amide Coupling Protocols
- Title: Recent Advances in Amide Bond Form
- Source:Chemical Reviews.
-
URL:[Link]
-
Thiazole Drugs Overview
- Title: Thiazole: A Promising Scaffold in Drug Discovery.
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link]
-
C-H Activation of Methyl-Heterocycles
- Title: Lateral Lithiation and Functionaliz
- Source:Organic Letters.
-
URL:[Link]
Sources
- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
In vitro testing of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole against cancer cell lines.
Abstract & Scientific Rationale
This guide outlines the operational framework for evaluating 2-Methyl-5-(pyrrolidinocarbonyl)thiazole , a representative small molecule within the thiazole-5-carboxamide class. Thiazole-carboxamide derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting potent anticancer activity through diverse mechanisms, including c-Met kinase inhibition [1], microtubule destabilization , and inhibition of cancer cell migration (fascin blockade) [2].
The specific moiety—a 2-methyl thiazole core coupled with a pyrrolidine amide at the C5 position—suggests lipophilic properties and potential kinase-binding affinity. This application note provides a self-validating workflow to transition this compound from chemical synthesis to biological validation, ensuring reproducible data generation.
Compound Preparation & Handling[1][2][3][4][5][6][7][8][9][10]
Critical Quality Attribute (CQA): Thiazole amides are prone to precipitation in aqueous media if not properly solubilized.
| Parameter | Specification | Rationale |
| Molecular Weight | ~196.27 g/mol | Calculation basis for Molarity. |
| Solvent | DMSO (Dimethyl Sulfoxide) | Universal solvent for lipophilic thiazoles. |
| Stock Concentration | 10 mM or 20 mM | High enough to keep DMSO < 0.5% in final assay. |
| Storage | -20°C (Aliquot, avoid freeze-thaw) | Prevents hydrolytic degradation of the amide bond. |
| Solubility Check | Visual inspection | Ensure no crystal formation before dilution. |
Protocol:
-
Weigh 1.96 mg of compound.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 10 mM Stock .
-
Vortex for 30 seconds. Sonicate for 5 minutes if turbidity persists.
-
Sterilization: Do not filter the DMSO stock (filters may dissolve). Filter the diluted working solution if necessary, or work aseptically.
Cell Line Selection & Rationale
To validate the spectrum of activity, select cell lines that represent likely targets of thiazole-carboxamides (e.g., c-Met overexpression or metastatic potential).
| Cell Line | Tissue Origin | Key Characteristics | Rationale for Selection |
| A549 | Lung Carcinoma | KRAS mutant, c-Met expressing | Standard model for thiazole cytotoxicity [1]. |
| MCF-7 | Breast Adenocarcinoma | ER+, Non-metastatic | Baseline cytotoxicity model. |
| MKN-45 | Gastric Carcinoma | c-Met amplified | High sensitivity to c-Met inhibitors (Positive control validation). |
| HUVEC | Endothelial | Normal control | Assessing therapeutic window (Selectivity Index). |
Experimental Protocols
Workflow Visualization
The following diagram illustrates the logical flow of the screening cascade, from initial viability hits to mechanistic confirmation.
Figure 1: Screening cascade for thiazole-carboxamide derivatives. Phase 1 establishes potency; Phase 2 elucidates the mechanism of action.
Protocol A: Cytotoxicity Screening (MTT/CCK-8)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 48h and 72h.
Reagents:
-
MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.
-
Positive Control: Foretinib (if targeting c-Met) or Paclitaxel (general cytotoxic).
Step-by-Step:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.
-
Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Range: 0.1 µM to 100 µM (e.g., 100, 30, 10, 3, 1, 0.3, 0.1, 0).
-
Control: Vehicle control (DMSO matched to highest concentration, <0.5%).
-
-
Exposure: Incubate for 72 hours.
-
Readout:
-
Add 10 µL MTT/CCK-8 reagent per well. Incubate 2–4 hours.
-
(For MTT) Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm (MTT) or 450 nm (CCK-8).
-
-
Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.
Protocol B: Apoptosis Detection (Annexin V/PI)
Objective: Confirm if cell death is regulated (apoptosis) or necrotic. Thiazoles often induce apoptosis via the mitochondrial pathway [3].
Step-by-Step:
-
Treatment: Treat A549 cells with IC50 and 2xIC50 concentrations for 24 hours.
-
Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.
-
Staining:
-
Wash with cold PBS.
-
Resuspend in 100 µL Binding Buffer.
-
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis.
-
Q4 (Annexin-/PI-): Live.
-
Protocol C: Mechanistic Validation (c-Met Phosphorylation)
Context: Thiazole-5-carboxamides are structurally validated c-Met inhibitors [1]. This assay confirms if your compound hits this specific target.
Method (Western Blot):
-
Starvation: Serum-starve MKN-45 or A549 cells for 12 hours (to reduce basal phosphorylation).
-
Pre-treatment: Treat with compound (1 µM, 10 µM) for 2 hours.
-
Stimulation: Stimulate with HGF (Hepatocyte Growth Factor, 50 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors.
-
Blotting:
-
Primary Antibodies: p-c-Met (Tyr1234/1235) and Total c-Met .
-
Secondary Target: p-AKT or p-ERK (downstream effectors).
-
-
Result Interpretation: A reduction in p-c-Met bands in treated vs. control lanes indicates kinase inhibition.
Pathway Logic & Signaling
Understanding the downstream effects is crucial. If the compound inhibits c-Met, we expect downregulation of the PI3K/Akt survival pathway.
Figure 2: Putative Mechanism of Action. The compound is hypothesized to block c-Met phosphorylation, thereby inhibiting the PI3K/AKT survival axis and inducing apoptosis.
References
-
Wang, Z., et al. (2023). "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry. (Representative citation for class mechanism).
-
Han, S., et al. (2014). "Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion." Journal of Medicinal Chemistry.
-
Cai, W.X., et al. (2016). "Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives." Applied Sciences.[1]
-
NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Standard protocols for cytotoxicity.
Sources
2-Methyl-5-(pyrrolidinocarbonyl)thiazole for high-throughput screening
This guide outlines the technical application of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole , a representative thiazole-carboxamide scaffold, within High-Throughput Screening (HTS) campaigns.
While this specific chemical entity has been explored as a nicotinic acetylcholine receptor (nAChR) modulator and a "lead-like" fragment in drug discovery libraries, this application note focuses on its utility as a Reference Standard for validating thiazole-class fragment libraries and as a Probe Compound in ion channel HTS assays.
Executive Summary & Compound Profile
This compound represents a privileged scaffold in medicinal chemistry, combining a polar thiazole core with a solubilizing pyrrolidine amide. In HTS, it serves two critical functions:
-
Fragment-Based Drug Discovery (FBDD): As a high-solubility, low-molecular-weight (LMW) fragment for NMR and SPR screening.
-
Functional Assay Control: As a structural analog for nicotinic agonists in FLIPR-based calcium flux assays.
Physicochemical Profile (Table 1)
| Property | Value | Significance in HTS |
| Molecular Weight | ~196.27 g/mol | Ideal "Fragment" (<300 Da) for FBDD. |
| cLogP | ~0.8 - 1.2 | High aqueous solubility; low risk of non-specific binding. |
| H-Bond Donors/Acceptors | 0 / 3 | Excellent membrane permeability; CNS active potential. |
| Solubility (DMSO) | >50 mM | Suitable for acoustic dispensing (Echo/Datastream). |
| Stability | High | Resistant to hydrolysis in standard HTS buffers (pH 7.4). |
HTS Workflow & Logic
The screening of thiazole-carboxamides requires a rigorous workflow to distinguish genuine bioactivity from assay artifacts (e.g., quenching or aggregation). The following logic flow details the integration of this compound into a primary screen.
Logic Diagram: Thiazole Scaffold Screening Workflow
Detailed Protocols
Protocol A: Compound Management & Solubility QC
Rationale: Thiazole amides are generally stable, but "crash-out" in aqueous buffers is a common HTS failure mode. This protocol ensures the compound is monomeric before the assay.
Materials:
-
Compound: this compound (10 mM stock in 100% DMSO).
-
Buffer: HBSS + 20 mM HEPES (pH 7.4).
-
Instrument: Nephelometer or Plate Reader (Absorbance at 600 nm).
Step-by-Step:
-
Stock Thawing: Thaw the 10 mM DMSO stock at room temperature (25°C). Vortex for 30 seconds. Do not apply heat >37°C as thiazoles can degrade.
-
Intermediate Dilution: Prepare a 100x intermediate plate. Transfer 2 µL of stock into 198 µL of DMSO (100 µM final).
-
Aqueous Transition: Transfer 5 µL of the 100 µM intermediate into 45 µL of Assay Buffer in a clear-bottom 384-well plate.
-
Incubation: Seal and incubate for 60 minutes at RT to simulate assay dwell time.
-
Read: Measure OD600.
-
Pass Criteria: OD600 < 0.005 (Background corrected).
-
Fail Criteria: OD600 > 0.01 indicates aggregation/precipitation.
-
Protocol B: FLIPR Calcium Flux Assay (nAChR Context)
Rationale: Given the structural similarity to nicotinic modulators (US Patent 4,600,025), this compound is best screened using a kinetic calcium mobilization assay.
Target:
Step-by-Step:
-
Cell Plating: Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates. Incubate 24h.
-
Dye Loading: Remove media. Add 20 µL of Calcium 6 dye loading buffer (with 1 mM Probenecid to inhibit export). Incubate 1h at 37°C.
-
Compound Addition (Online):
-
Place cell plate in FLIPR Tetra.
-
Prepare compound plate with this compound at 5x final concentration.
-
Basal Read: Record fluorescence for 10 seconds.
-
Injection: Add 10 µL of compound.
-
Kinetic Read: Record fluorescence for 120 seconds (excitation 485 nm / emission 525 nm).
-
-
Data Analysis: Calculate Max-Min RFU. Normalize to % effect of a standard agonist (e.g., Epibatidine or Acetylcholine).
Pathway Visualization: Mechanism of Action
Troubleshooting & Optimization
-
Signal Quenching: Thiazole rings can occasionally quench fluorescence. If the FLIPR signal drops below baseline immediately upon injection, the compound is interfering with the dye. Solution: Use a voltage-sensitive dye (FMP) instead of calcium dyes.
-
Potency Shift: If
shifts >3x between runs, check DMSO concentration. nAChRs are sensitive to DMSO >0.5%. Keep final DMSO constant at 0.1%.
References
-
Preparation of Thiazole Carboxamides (Nicotine Substitutes)
- Source: US P
- Relevance: Establishes the synthesis and biological relevance of this compound as a bioactive agent.
-
Link:
-
High-Throughput Screening for Ion Channel Modul
- Source: Assay Guidance Manual (NCBI).
- Relevance: Standard protocols for FLIPR and Calcium Flux assays used in this guide.
-
Link:
-
Thiazole Scaffolds in Drug Discovery
Sources
Application Note: Pharmacological Evaluation of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Subtitle: Experimental Protocols for 11
Executive Summary & Mechanism of Action
2-Methyl-5-(pyrrolidinocarbonyl)thiazole represents a specific scaffold within the thiazole-5-carboxamide class, a privileged chemical space in medicinal chemistry. While thiazole derivatives exhibit diverse biological activities—including antibacterial (DNA gyrase inhibition) and antiproliferative effects—this specific structural motif (thiazole core, 5-position amide, 2-position alkyl) is most authoritatively grounded as a template for 11
Mechanism of Action (MoA)
11
-
Pathophysiology: In Metabolic Syndrome and T2D, elevated intracellular cortisol drives insulin resistance, gluconeogenesis, and visceral adiposity.
-
Therapeutic Goal: Selective inhibition of 11
-HSD1 lowers local cortisol without affecting circulating adrenal cortisol or the renal 11 -HSD2 isoform (which protects the mineralocorticoid receptor). -
Compound Role: The this compound acts as a competitive inhibitor, occupying the catalytic site and preventing cortisone reduction.
Signaling Pathway Diagram
The following diagram illustrates the enzymatic conversion blocked by the compound and the downstream metabolic consequences.
Caption: Mechanism of 11
Experimental Design: In Vitro Efficacy
To validate the efficacy of this compound, a cascade of assays is required, moving from cell-free enzymatic potency to cellular functional activity.
Phase 1: Enzymatic Potency & Selectivity (HTRF Assay)
Objective: Determine the IC
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) This assay measures the displacement of a fluorescently labeled cortisol tracer by cortisol produced during the enzymatic reaction.
| Component | Specification | Rationale |
| Enzyme Source | Human recombinant 11 | High purity ensures specific binding kinetics. |
| Substrate | Cortisone (200 nM) + NADPH (200 µM) | Physiological substrate and cofactor are required for reductase activity. |
| Detection | Anti-cortisol-Cryptate + d2-labeled Cortisol | FRET signal decreases as unlabeled cortisol is produced (competitive immunoassay). |
| Control | Glycyrrhetinic acid (Non-selective inhibitor) | Validates assay performance (Positive Control). |
Protocol Steps:
-
Preparation: Dilute compound in assay buffer (PBS, pH 7.4, 1% DMSO final). Prepare 10-point serial dilution (e.g., 10 µM to 0.1 nM).
-
Incubation: Mix 5 µL compound + 5 µL enzyme mix in a 384-well low-volume plate. Incubate 15 min at RT.
-
Reaction Start: Add 10 µL Substrate Mix (Cortisone + NADPH). Incubate 2 hours at 37°C.
-
Detection: Add 10 µL Anti-cortisol-Cryptate and 10 µL d2-Cortisol. Incubate 2 hours at RT.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC
.
Phase 2: Cellular Target Engagement
Objective: Confirm the compound penetrates the cell membrane and inhibits intracellular conversion of cortisone to cortisol.
System: HEK-293 cells stably transfected with human HSD11B1 cDNA. Readout: Cortisol concentration in cell supernatant via ELISA or HTRF.
Protocol:
-
Seed HEK-293-HSD1 cells (20,000 cells/well) in 96-well poly-D-lysine coated plates. Allow adherence overnight.
-
Wash cells with serum-free medium.
-
Add compound (serial dilutions) in serum-free medium containing 200 nM Cortisone .
-
Incubate for 24 hours at 37°C, 5% CO
. -
Collect supernatant. Quantify Cortisol.
-
Viability Check: Perform CellTiter-Glo (ATP assay) on the remaining cells to ensure reduced cortisol is due to enzyme inhibition, not cytotoxicity.
Experimental Design: In Vivo Pharmacodynamics (PD)
Once in vitro potency (IC
Phase 3: The Cortisone Challenge Test
Objective: Demonstrate that oral administration of the compound blocks the conversion of an exogenous cortisone bolus into cortisol in a live animal.
Animal Model: C57BL/6J Mice (Male, 10-12 weeks). Group Size: n=8 per group (Vehicle, Low Dose, High Dose, Positive Control).
Workflow Diagram:
Caption: In Vivo Cortisone Challenge Workflow for PD assessment.
Detailed Protocol:
-
Formulation: Suspend this compound in 0.5% Methylcellulose + 0.1% Tween-80 (standard suspension vehicle).
-
Dosing: Administer compound via oral gavage (PO) at 10 mg/kg and 30 mg/kg. Control group receives Vehicle only.
-
Wait Period: Wait 60 minutes to allow the compound to reach C
(Peak Plasma Concentration). -
Challenge: Inject Cortisone (50 mg/kg) subcutaneously (SC).
-
Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-challenge.
-
Bioanalysis: Process plasma via protein precipitation (Acetonitrile). Analyze Cortisol levels using LC-MS/MS (more specific than ELISA for mouse plasma).
-
Success Criteria: Significant reduction (>50%) in Area Under the Curve (AUC) of plasma cortisol in treated groups compared to vehicle.
Data Analysis & Statistical Rigor
To ensure Trustworthiness and Reproducibility , data must be analyzed using rigorous statistical methods.
In Vitro Data[3]
-
Z-Factor: Must be > 0.5 for the HTRF assay to be considered valid.
(Where p = positive control, n = negative control). -
Normalization: Normalize data to 0% inhibition (DMSO) and 100% inhibition (10 µM Glycyrrhetinic acid).
In Vivo Data
-
PK/PD Correlation: Plot Plasma Drug Concentration vs. % Inhibition of Cortisol.
-
Statistics: One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle control. Significance threshold: p < 0.05.
| Parameter | Formula/Method | Acceptance Criteria |
| IC | 4-Parameter Logistic Fit | Hill Slope ~ 1.0 (indicates 1:1 binding) |
| Efficacy (In Vivo) | % Inhibition of AUC | > 50% inhibition at 10 mg/kg |
| Solubility | Kinetic Solubility (PBS, pH 7.4) | > 50 µM (for oral bioavailability) |
References
-
Mechanism of 11
-HSD1: Chapman, K., et al. "11 -Hydroxysteroid dehydrogenases: intracellular gatekeepers of tissue glucocorticoid action." Physiological Reviews, 2013. Link -
Thiazole-Amide Scaffold Efficacy: Xiang, H., et al. "Discovery of novel thiazolone-based inhibitors of 11
-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 2010.[1] Link -
Thiazole Antibacterial Activity: Bondock, S., et al. "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 2010. Link
-
Cortisone Challenge Protocol: Morgan, S.A., et al. "11
-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle." Diabetes, 2009. Link -
HTRF Assay Principles: Cisbio (Revvity). "HTRF Cortisol Assay Kit - Technical Note." Link
Sources
Application Note: Mechanism of Action Investigation for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
This Application Note is designed as a comprehensive technical guide for researchers investigating the biological activity and mechanism of action (MoA) of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole . This compound represents a privileged scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., 11β-HSD1) and receptor modulation.
Executive Summary
This compound (hereafter referred to as CMPD-TZ5 ) is a bioactive small molecule featuring a thiazole-5-carboxylic acid amide core. This scaffold is chemically significant as a "privileged structure" capable of binding diverse biological targets, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , Transient Receptor Potential (TRP) channels , and specific kinases .
This guide provides a rigorous, step-by-step workflow to elucidate the specific molecular target of CMPD-TZ5 in a given biological context. It moves from in silico prediction to biophysical target engagement and functional validation.
Chemical Biology Profile
Before initiating biological assays, the physicochemical properties of CMPD-TZ5 must be understood to optimize assay conditions.
| Property | Value (Approx.) | Implication for Protocols |
| Molecular Weight | ~196.27 g/mol | Fragment-like; high ligand efficiency expected. |
| cLogP | ~0.5 – 1.2 | Moderate lipophilicity; good cell permeability. |
| H-Bond Donors | 0 | No donor groups; relies on acceptors (N, O) and hydrophobic interactions. |
| H-Bond Acceptors | 3 (Thiazole N, Carbonyl O, Amide N) | Critical for active site binding (e.g., Ser/Tyr residues). |
| Solubility | High in DMSO; Moderate in aqueous buffers | Compatible with standard high-throughput screening (HTS) buffers. |
Investigation Workflow
The following diagram illustrates the logical flow for determining the MoA, distinguishing between enzymatic and receptor-based targets.
Caption: Logic flow for deconvoluting the mechanism of action for thiazole-carboxamide hits.
Phase 1: In Silico Prediction & SAR Analysis
Objective: Narrow down the search space by identifying known targets of the thiazole-5-carboxamide scaffold.
Rationale
The thiazole-5-carboxamide moiety is a well-documented pharmacophore.[1] Literature mining reveals it mimics the adenosine ring or steroid core in specific binding pockets.
-
Primary Hit: 11β-HSD1 . The amide group mimics the steroid A-ring, while the thiazole occupies the hydrophobic catalytic pocket.
-
Secondary Hit: Adenosine Receptors (A2A) or Kinase ATP-pockets (though usually requires a 2-amino substitution).
Protocol: Scaffold Analysis
-
Substructure Search: Query PubChem and ChEMBL for 2-methylthiazole-5-carboxylic acid amide.
-
Docking Simulation:
-
Target: 11β-HSD1 (PDB ID: 3FRJ or similar).
-
Grid Box: Center on the catalytic triad (Ser170, Tyr183).
-
Hypothesis: If the pyrrolidine ring fits the hydrophobic pocket occupied by adamantane in known inhibitors, 11β-HSD1 is a high-probability target.
-
Phase 2: Biophysical Target Engagement
Objective: Confirm CMPD-TZ5 binds to the predicted target protein inside living cells. Method: Cellular Thermal Shift Assay (CETSA).
Why CETSA?
Unlike enzymatic assays, CETSA validates target engagement in the native cellular environment, accounting for membrane permeability and intracellular metabolism.
Protocol: CETSA for CMPD-TZ5
Materials:
-
HEK293 cells (or relevant cell line).
-
CMPD-TZ5 (10 mM stock in DMSO).
-
Lysis Buffer (PBS + Protease Inhibitors + 0.4% NP-40).
-
Thermocycler.
Step-by-Step Procedure:
-
Treatment: Treat 2x10^6 cells/mL with 10 µM CMPD-TZ5 or DMSO control for 1 hour at 37°C.
-
Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.
-
Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes.
-
Thermal Challenge: Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes.
-
Cooling: Incubate at RT for 3 mins, then snap-freeze in liquid nitrogen (freeze-thaw x3 to lyse).
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.
-
Analysis: Collect supernatant. Analyze via Western Blot using antibodies against the candidate target (e.g., Anti-11β-HSD1).
-
Result Interpretation:
-
Stabilization: If the CMPD-TZ5 treated band persists at higher temperatures compared to DMSO, the compound binds and stabilizes the target.
-
Phase 3: Functional Validation (Case Study: 11β-HSD1)
Assuming in silico and CETSA results point to 11β-HSD1 (a common target for this scaffold), functional inhibition must be quantified.
Mechanism
11β-HSD1 converts inert cortisone to active cortisol. Inhibition prevents this conversion, relevant for metabolic syndrome and diabetes research.
Caption: Mechanism of 11β-HSD1 inhibition by thiazole-carboxamides.
Protocol: Scintillation Proximity Assay (SPA)
Objective: Determine IC50 of CMPD-TZ5 against recombinant 11β-HSD1.
-
Reagents:
-
Microsomes expressing human 11β-HSD1.
-
[3H]-Cortisone (Substrate).
-
NADPH (Cofactor).
-
SPA Beads (Yttrium silicate) coated with anti-cortisol antibody.
-
-
Reaction:
-
Incubate Microsomes + NADPH + CMPD-TZ5 (serial dilution) in assay buffer (pH 7.4) for 15 mins.
-
Add [3H]-Cortisone. Incubate 60 mins at 37°C.
-
-
Detection:
-
Add SPA beads containing a specific monoclonal antibody for Cortisol .
-
Principle: Only the product ([3H]-Cortisol) binds the bead and triggers light emission. Unconverted [3H]-Cortisone does not bind.
-
-
Data Analysis:
-
Plot Signal vs. Log[CMPD-TZ5].
-
Calculate IC50. A potent hit for this scaffold typically shows IC50 < 1 µM.
-
Troubleshooting & Controls
-
False Positives: Thiazoles can sometimes act as "Pan-Assay Interference Compounds" (PAINS) if they aggregate.
-
Control: Run the enzyme assay with 0.01% Triton X-100. If inhibition disappears, the compound is an aggregator, not a specific inhibitor.
-
-
Off-Target Effects: Check for CYP450 inhibition, as thiazoles can bind heme iron.
-
Control: Run a standard CYP inhibition panel (CYP3A4, CYP2D6).
-
References
-
Thiazole-5-carboxamides as 11β-HSD1 Inhibitors
-
CETSA Protocol
- Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
- Source: Science.
-
URL:[Link]
-
Scaffold Analysis
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole . This guide is engineered for researchers and drug development professionals facing yield bottlenecks during the amidation of 2-methylthiazole-5-carboxylic acid with pyrrolidine.
By synthesizing field-proven process chemistry with mechanistic causality, this guide provides actionable troubleshooting steps, quantitative data, and self-validating experimental protocols to ensure high-fidelity amide bond formation.
Mechanistic Rationale & Workflow
The synthesis of this compound relies on the condensation of a heteroaromatic carboxylic acid with a secondary cyclic amine. The core challenge lies in the activation of the highly stable 2-methylthiazole-5-carboxylic acid into a reactive electrophile.
Because pyrrolidine is sterically more demanding than primary amines, standard coupling reagents (like DCC or EDC) often suffer from slow aminolysis rates. This delay allows the transient O-acylisourea intermediate to undergo a deleterious rearrangement into an unreactive N-acylurea byproduct, permanently trapping your starting material [1]. To circumvent this, modern protocols utilize uronium salts (e.g., HATU) or phosphonic anhydrides (e.g., T3P) to generate highly reactive, stable intermediates that rapidly intercept the amine [2].
Figure 1: Mechanistic workflow for the amidation of 2-methylthiazole-5-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: My yield using standard EDC/HOBt coupling is plateauing around 40-50%. How can I push this reaction to completion? Causality: EDC/HOBt is a baseline carbodiimide approach. With secondary amines like pyrrolidine, the aminolysis step is sterically hindered. This kinetic bottleneck allows the O-acylisourea intermediate to rearrange into a dead-end N-acylurea before the pyrrolidine can attack. Actionable Fix: Switch to a uronium-based reagent like HATU. As demonstrated in 1 [2], HATU generates an HOAt active ester. The nitrogen atom in the HOAt pyridine ring exerts a neighboring-group effect, hydrogen-bonding with the incoming pyrrolidine and accelerating the coupling to outcompete side reactions.
Q2: I am observing incomplete conversion of the 2-methylthiazole-5-carboxylic acid, even with excess HATU. What is going wrong? Causality: Thiazole-5-carboxylic acids are highly polar and often exist as zwitterions, leading to poor solubility in solvents like Dichloromethane (DCM). Furthermore, uronium salts like HATU do not react directly with carboxylic acids; they react with carboxylate anions. If the base is insufficient, activation stalls. Actionable Fix: Transition your solvent to anhydrous DMF to fully solubilize the starting material. Increase your base to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure complete deprotonation of the acid prior to adding the coupling reagent.
Q3: The reaction goes to completion by LC-MS, but I lose a significant amount of the pyrrolidine amide during the aqueous workup. How can I improve recovery? Causality: this compound is a low-molecular-weight, polar heterocyclic amide. Standard acidic aqueous washes (often used to quench unreacted amine) will protonate the thiazole nitrogen, dragging your target product into the aqueous waste layer. Actionable Fix: Avoid acidic washes entirely. For optimal recovery, switch to2 [3] as your coupling agent. T3P produces exclusively water-soluble byproducts, allowing for a mild, neutral water wash that leaves your product safely in the organic phase.
Figure 2: Troubleshooting logic tree for resolving low yields in thiazole amidation.
Quantitative Data: Coupling Reagent Comparison
To facilitate reagent selection, the following table summarizes the expected performance metrics for coupling 2-methylthiazole-5-carboxylic acid with pyrrolidine based on established [1] and 2 [3].
| Coupling Reagent | Typical Yield | Reaction Time | Byproduct Removal | Best Use Case |
| EDC / HOBt | 40 - 60% | 18 - 24 h | Requires aqueous acid/base washes | Baseline screening; non-hindered amines |
| HATU | 85 - 95% | 2 - 4 h | Often requires column chromatography | Discovery phase; mg to low-gram scale |
| T3P (50% in EtOAc) | 80 - 90% | 8 - 12 h | Simple neutral aqueous extraction | Process scale-up; avoiding chromatography |
Validated Experimental Protocols
Protocol A: HATU-Mediated Synthesis (Discovery / High-Yield Scale)
Ideal for rapid, high-yielding synthesis on a milligram to low-gram scale.
-
Preparation: Charge an oven-dried flask with 2-methylthiazole-5-carboxylic acid (1.0 eq) and suspend in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 5 minutes.
-
Self-Validation Check: The opaque suspension should transition to a clear solution, confirming the formation of the soluble carboxylate anion.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir for 15–20 minutes.
-
Self-Validation Check: The solution will typically turn a distinct yellow/orange color, indicating the successful generation of the HOAt active ester.
-
-
Aminolysis: Add pyrrolidine (1.2 eq) dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Workup: Quench the reaction with water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to purge residual DMF) and saturated NaHCO3. Dry over Na2SO4, filter, and concentrate.
Protocol B: T3P-Mediated Synthesis (Process / Scale-Up)
Ideal for multi-gram scale where chromatography is impractical.
-
Preparation: Charge a reactor with 2-methylthiazole-5-carboxylic acid (1.0 eq) and pyrrolidine (1.2 eq) in EtOAc (0.5 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Coupling: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 eq) dropwise via an addition funnel to control the mild exotherm.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC or LC-MS.
-
Workup: Add deionized water directly to the reaction mixture and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer once with saturated NaHCO3 and once with brine.
-
Self-Validation Check: Because T3P byproducts are entirely water-soluble, the organic layer should yield >95% pure this compound upon solvent evaporation without the need for silica gel purification.
-
References
- Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews URL
- National Institutes of Health (NIH)
- Organic Process Research & Development (ACS)
- National Institutes of Health (NIH)
Sources
2-Methyl-5-(pyrrolidinocarbonyl)thiazole solubility issues and solutions
Introduction: The Physicochemical Bottleneck
Welcome to the technical guide for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole . If you are reading this, you are likely facing precipitation in biological buffers or inconsistent assay data.
This compound belongs to the thiazole-5-carboxamide class.[1] From a structural perspective, it presents a classic "solubility paradox":
-
The Thiazole Core: Aromatic and planar, promoting strong
stacking (high crystal lattice energy). -
The Pyrrolidine Amide: While polar, the amide nitrogen is fully substituted (tertiary amide), meaning there are zero Hydrogen Bond Donors (HBD) .
-
Ionization Profile: The thiazole nitrogen is weakly basic (
). At physiological pH (7.4), the molecule is neutral (non-ionized), rendering pH manipulation largely ineffective for solubilization.
This guide moves beyond generic advice, offering specific protocols to overcome the "brick dust" properties of this scaffold.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: "My compound dissolves in DMSO but crashes out immediately upon addition to PBS. Why?"
Diagnosis: This is the "Solvent Shock" phenomenon .
Technical Explanation: DMSO solvates the hydrophobic surface of the thiazole ring. When you inject a small volume of DMSO stock into an aqueous buffer (PBS), the water molecules strip away the DMSO sheath faster than the compound can equilibrate. Because the compound has high lipophilicity (LogP
Q2: "I see fine needles in my cell culture wells after 24 hours. Is this contamination?"
Diagnosis: Likely crystal growth (Ostwald Ripening) , not contamination. Technical Explanation: Thiazole-carboxamides often form supersaturated solutions that are kinetically stable for minutes but thermodynamically unstable. Over hours, larger crystals grow at the expense of smaller nuclei. Verification: Check under a microscope. If the "contaminants" are birefringent (glow under polarized light) and needle-shaped, it is your compound crystallizing.
Q3: "Can I use acid to dissolve it? It has a nitrogen atom."
Diagnosis: Ineffective strategy. Technical Explanation: The nitrogen in the pyrrolidine ring is part of an amide bond, making it non-basic.[2] The only basic nitrogen is in the thiazole ring, but its electron density is delocalized. You would need a pH < 1.5 to protonate it significantly, which is incompatible with biological assays.
Part 2: Solvent Selection & Stock Preparation
Standard Stock Concentration: 10 mM or 20 mM in DMSO. Storage: -20°C, desiccated. (Thiazoles are generally stable, but amides can hydrolyze if wet DMSO is used).
Solvent Compatibility Table
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO | High (>50 mM) | Primary Stock | Hygroscopic. Use anhydrous grade to prevent hydrolysis. |
| Ethanol | Moderate (~10-20 mM) | Secondary | Good for evaporation protocols but volatile. |
| Water/PBS | Very Low (<100 | Poor | Do not use for stock preparation. |
| PEG 400 | High (>20 mM) | In Vivo Vehicle | Excellent cosolvent; prevents precipitation upon dilution. |
| Tween 80 | Moderate | Surfactant | Use at 0.5–5% to stabilize aqueous suspensions. |
Part 3: Decision Tree & Workflow
Below is the logic flow for selecting the correct formulation strategy based on your application.
Figure 1: Decision matrix for solubilizing neutral thiazole amides.
Part 4: Detailed Experimental Protocols
Protocol A: The "Intermediate Dilution" (For Cellular Assays)
Use this when direct addition of DMSO stock causes precipitation.
Concept: Create a "stepping stone" solution that lowers the dielectric constant gap between DMSO and water.
-
Prepare Stock: 20 mM compound in anhydrous DMSO.
-
Prepare Intermediate Buffer: PBS containing 5% Tween 80 or 10% PEG 400 .
-
Step 1 Dilution (10x conc): Dilute 5
L of Stock into 95 L of the Intermediate Buffer .-
Result: 1 mM compound in a surfactant-rich environment. The surfactant prevents nucleation.
-
-
Step 2 Dilution (Final): Dilute the Intermediate Mix 1:100 into your culture media.
-
Final Conc: 10
M. -
Final DMSO: 0.05% (Safe for cells).
-
Final Surfactant: Trace amounts, usually negligible toxicity.
-
Protocol B: Cyclodextrin Complexation (For IV/IP Injection)
Best for high-dose animal studies where organic solvents (DMSO/PEG) are toxic.
Mechanism: Hydroxypropyl-
-
Vehicle Prep: Dissolve 20g HP-
-CD in 100 mL distilled water (20% w/v). Filter sterilize (0.22 m). -
Compound Addition: Weigh the solid compound (e.g., 5 mg).
-
Wetting: Add a minimal volume of DMSO (e.g., 2% of final volume) to the powder to wet it.
-
Complexation: Slowly add the 20% HP-
-CD solution while vortexing or sonicating. -
Equilibration: Shake at room temperature for 4–6 hours. The solution should turn clear.
-
Target Solubility: Often increases from <0.1 mg/mL to >2 mg/mL.
-
Part 5: Stability & Storage
-
Solid State: Stable at RT, but hygroscopic. Store at +4°C or -20°C.
-
DMSO Stock: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.
-
Tip: Aliquot into single-use vials (e.g., 20
L) to prevent moisture entry.
-
-
Aqueous Solutions: Unstable. Prepare fresh. The amide bond is susceptible to hydrolysis over days in aqueous media, especially if pH drifts away from neutral.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews.
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility diagnostics).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Sources
Degradation pathways of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole under experimental conditions
Technical Support Center: Degradation Pathways of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Executive Summary: Stability Profile
Compound: this compound Chemical Scaffold: Thiazole-5-carboxamide Critical Vulnerabilities: Amide hydrolysis (pH-dependent), Thiazole ring oxidation (S-oxidation), and Photolytic cleavage.
Welcome to the Technical Support Center. This guide addresses the stability profile of your specific thiazole-amide scaffold. Based on the functional group connectivity of This compound , we have modeled the primary degradation pathways you will encounter under experimental stress conditions (ICH Q1A/Q1B).
Troubleshooting Guide: Diagnostic Q&A
Q1: I observe a new peak at [M+16] Da in my LC-MS data after oxidative stress. What is this? Diagnosis: This is likely the N-oxide or S-oxide variant. Technical Insight: Thiazole rings are susceptible to electrophilic attack at the nitrogen or sulfur atoms by reactive oxygen species (ROS). Under standard peroxide stress (0.1% - 3% H₂O₂), the nitrogen of the thiazole ring is the most nucleophilic site, leading to N-oxidation. However, the 2-methyl group is also "benzylic-like" and can undergo radical oxidation to a hydroxymethyl derivative (+16 Da).
-
Differentiation: If the peak shifts to [M+32] over time, you are seeing sequential oxidation (e.g., Sulfone formation or N-oxide + Hydroxylation).
Q2: My compound is disappearing in 0.1 N HCl/NaOH, but I don't see the +16 Da peak. Instead, I see a mass shift of -69 Da. Why? Diagnosis: You are observing Amide Hydrolysis . Technical Insight: The bond between the carbonyl carbon and the pyrrolidine nitrogen is a tertiary amide. While generally stable, it will hydrolyze under forced acidic or basic conditions (reflux or pH extremes).
-
Mechanism: Water attacks the carbonyl carbon, expelling the pyrrolidine ring.
-
Product: The major degradant is 2-methylthiazole-5-carboxylic acid (Mass = Parent - 69 Da + 1 Da for H = Parent - 68 Da). The lost mass corresponds to the pyrrolidine moiety (C₄H₉N).
Q3: The sample degrades rapidly under ambient light. Is this normal? Diagnosis: Yes, Thiazoles are photosensitive . Technical Insight: Thiazole derivatives can absorb UV light (approx. 250–300 nm). Excitation can lead to Type II photo-oxidation (singlet oxygen generation), causing ring cleavage or rearrangement.
-
Action: Verify if the degradation product has a mass of [M+16] or [M+32] (endoperoxide intermediates) or if it fragments into smaller nitriles/isothiocyanates.
Degradation Pathways Diagram
The following diagram maps the degradation logic based on the specific functional groups of your molecule.
Figure 1: Predicted degradation pathways for this compound under stress conditions.
Experimental Validation Protocols
To confirm these pathways for your specific lot, execute the following stress tests. These protocols are aligned with ICH Q1A (R2) guidelines.
Protocol A: Hydrolytic Stress (Acid/Base)
Objective: Validate the amide bond stability.
-
Preparation : Dissolve compound to 1 mg/mL in MeOH/Water (50:50).
-
Acid Stress : Add equal volume 1 N HCl. Incubate at 60°C for 4 hours.
-
Base Stress : Add equal volume 1 N NaOH. Incubate at 60°C for 4 hours.
-
Analysis : Neutralize and analyze via LC-MS.
-
Target Analyte : Look for 2-methylthiazole-5-carboxylic acid .
Protocol B: Oxidative Stress
Objective: Assess thiazole ring and methyl group susceptibility.
-
Preparation : Dissolve compound to 1 mg/mL in Acetonitrile/Water.
-
Stress : Add 30% H₂O₂ to reach a final concentration of 3%. Incubate at RT for 24 hours.
-
Analysis : Inject directly (avoid heating in injector).
-
Target Analyte : Look for [M+16] (N-oxide) and [M+32] (Sulfone).
Protocol C: Photostability (Confirmatory)
Objective: Determine light sensitivity per ICH Q1B.
-
Preparation : Place solid sample (thin layer < 3mm) and solution (1 mg/mL in quartz vial) in a photostability chamber.
-
Exposure : Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV).[1]
-
Control : Wrap a duplicate sample in aluminum foil (Dark Control).
-
Analysis : Compare Exposed vs. Dark Control.
Summary of Degradation Data
| Stress Condition | Dominant Mechanism | Key Degradant (Mass Shift) | Probability |
| Acid (HCl, Heat) | Amide Hydrolysis | Carboxylic Acid (-69 Da) | High |
| Base (NaOH, Heat) | Amide Hydrolysis | Carboxylic Acid (-69 Da) | High |
| Peroxide (H₂O₂) | N/S-Oxidation | N-Oxide / Sulfoxide (+16 Da) | Medium |
| Light (UV/Vis) | Photo-oxidation | Ring Cleavage / Rearrangement (Variable) | Medium |
| Thermal (Solid) | Decarboxylation | Loss of CO₂ (-44 Da) | Low |
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Geneva, Switzerland.[2]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2][3][4] Geneva, Switzerland.[2]
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[2][3][4] Springer. (General reference for amide hydrolysis kinetics).
-
Metzger, J. V. (1979). Thiazole and its Derivatives.[5][6][7][8] In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative text on Thiazole reactivity).
-
BenchChem. Technical Support Center: Preventing Photo-degradation of Thiazole Derivatives.
Sources
- 1. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting 2-Methyl-5-(pyrrolidinocarbonyl)thiazole purification by chromatography
Topic: Troubleshooting 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Purification
Molecule Profile & Chemical Context
Before troubleshooting, we must understand the "personality" of your target molecule. This compound is a heterocyclic amide.[1] Its physicochemical behavior on silica gel is dominated by two competing factors:
-
The Thiazole Nitrogen (Weak Base): The nitrogen at the 3-position of the thiazole ring has a pKa of approximately 3.4 (conjugate acid). While weakly basic, it is sufficiently basic to hydrogen-bond with acidic silanol groups (
) on standard silica gel. This is the primary cause of peak tailing . -
The Amide Moiety (Polar Neutral): The pyrrolidinocarbonyl group significantly increases polarity compared to simple thiazoles, requiring more polar mobile phases (e.g., MeOH/DCM or high % EtOAc).
Critical Note: Do not confuse the pyrrolidine ring here with a free amine. As an amide, the pyrrolidine nitrogen is non-basic. Your "base" problem comes entirely from the thiazole ring.
Troubleshooting Guide (Q&A Format)
Q1: My product elutes as a broad, shark-fin shaped peak (tailing) that smears into my impurities. How do I fix this?
Diagnosis: This is classic "amine tailing" caused by the thiazole nitrogen interacting with acidic silanols on the silica surface.
The Fix: You must block the silanols using a mobile phase modifier.[2][3]
-
Standard Silica: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1]
-
Why? The modifier is more basic than your thiazole. It preferentially binds to the silanol sites, "smoothing" the road for your compound to travel down the column.
-
-
Alternative: Switch to Amine-Functionalized Silica (NH2-Silica) .[1] This stationary phase is already basic, eliminating the need for mobile phase modifiers and preventing acid-base interactions entirely.[1]
Q2: I see two spots on TLC that merge into one blob on the column. How do I improve resolution?
Diagnosis: Your
The Fix: Change the "Selectivity" (
-
If using Hexane/Ethyl Acetate: Switch to DCM/Methanol (98:2 to 90:10) . The chlorinated solvent interacts differently with the aromatic thiazole ring (
interactions) compared to aliphatic hexane. -
If using DCM/MeOH: Try DCM/Acetone . Acetone is a dipole-dipole acceptor like the amide but lacks the hydrogen bond donor capability of Methanol, often altering the elution order of amides vs. acids.
Q3: My crude sample is not soluble in the mobile phase (Hex/EtOAc). Can I load it in DCM?
Diagnosis: "Solvent Washout."[1] Loading a sample in a strong solvent (DCM) onto a column running a weak solvent (Hexane) causes the sample to travel down the column instantly before the gradient starts, destroying resolution.
The Fix: Use Dry Loading .[4]
-
Dissolve crude in minimal DCM or MeOH.
-
Add silica gel (ratio 1:3 sample to silica).[1]
-
Evaporate to a free-flowing powder.
-
Load this powder into a solid load cartridge or on top of the column.
-
Result: The sample starts at the very top of the column with zero solvent volume, maximizing resolution.
Q4: I recovered only 60% of my mass. Where did it go?
Diagnosis: Irreversible adsorption.[1] The thiazole ring may be "sticking" permanently to highly active sites on the silica, or the compound has precipitated inside the column.
The Fix:
-
Flush: At the end of the run, flush with DCM:MeOH:NH₄OH (90:10:1) . If this releases the missing mass, it was adsorption.
-
Solubility Check: Ensure your compound doesn't crystallize in the mobile phase. If using high % Hexane, the polar amide might be crashing out. Switch to DCM-based systems.
Experimental Protocols
Protocol A: Buffered Mobile Phase Preparation (DCM/MeOH/NH₃)
Use this for "Problem 1: Tailing"
-
Prepare Solvent A (Weak): Dichloromethane (DCM) + 1% conc.[1] Ammonium Hydroxide (or 1% Triethylamine).[1]
-
Note: NH₄OH is immiscible in pure DCM. You must add a small amount of MeOH (approx 2-5%) to Solvent A to make it miscible, or use TEA which is fully miscible.
-
Preferred Mix: DCM (990 mL) + TEA (10 mL).
-
-
Prepare Solvent B (Strong): 10% Methanol in DCM + 1% TEA.
-
Equilibration: Flush the column with 5 CV (Column Volumes) of Solvent A before injecting. The column must be basic before the sample hits it.
Protocol B: TLC Method Development for Thiazole Amides
Do not guess the gradient. Calculate it.
-
Spot your crude mixture.
-
Elute with 100% Ethyl Acetate .[1]
-
The "Sweet Spot": Adjust solvent ratio until the Product Rf is 0.25 - 0.35 .
-
Tailing Check: If the spot on TLC looks like a comet (streak), add 1 drop of TEA to the TLC developing chamber. If the spot tightens up, you must use TEA in the column.
Data & Reference Tables
Table 1: Solvent System Selection Matrix
| Mobile Phase System | Polarity | Suitability for Thiazole Amide | Pros | Cons |
| Hexane / EtOAc | Low-Med | Good for less polar derivatives | Cheap, easy to evaporate.[1] | Poor solubility for polar amides. |
| DCM / MeOH | Med-High | Best for this molecule | High solubility, good selectivity for aromatics.[1] | Silica dissolves slightly in MeOH; DCM is toxic.[1] |
| DCM / Acetone | Med | Alternative Selectivity | Good if Acid impurity co-elutes.[1] | UV cutoff of Acetone can interfere with detection.[1] |
| Water / ACN (C18) | High | Excellent | Orthogonal selectivity to Silica.[1] | Requires pH adjustment (pH 9-10) for basic thiazoles. |
Table 2: Stationary Phase Decision
| Stationary Phase | Surface Chemistry | Recommendation |
| Standard Silica | Acidic (Si-OH) | Use with Modifier (TEA) .[1] Cheapest option. |
| Amine Silica (NH2) | Basic (Propyl-amine) | Highly Recommended .[1] No modifier needed. Zero tailing. |
| C18 (Reverse Phase) | Hydrophobic | Use if normal phase fails to separate impurities.[1] |
Visual Troubleshooting Workflows
Diagram 1: The Purification Decision Tree
Caption: Logic flow for determining mobile phase composition and modifier necessity based on TLC behavior.
Diagram 2: Synthesis-to-Purification Workflow
Caption: Integrated workflow from reaction to isolation, highlighting the critical TLC checkpoint.
References
-
Biotage. (2023).[1][6][7] 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
-
Chrom Tech. (2025).[1][8] What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Sources
- 1. 2-Methylthiazole | C4H5NS | CID 77129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. chromtech.com [chromtech.com]
2-Methyl-5-(pyrrolidinocarbonyl)thiazole stability and storage conditions
The following technical support guide addresses the stability, storage, and handling of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole . This guide is designed for researchers and drug development professionals, utilizing chemical first principles and data from structurally homologous thiazole-5-carboxamides where direct compound-specific data is proprietary or sparse.
Compound Classification: Thiazole-5-carboxamide derivative Molecular Formula: C₉H₁₂N₂OS Molecular Weight: ~196.27 g/mol Key Functional Groups: 1,3-Thiazole ring, Tertiary amide (pyrrolidine linker), C2-Methyl group.
Part 1: Stability & Storage Protocols
Storage Decision Matrix
This compound contains a tertiary amide linked to an electron-deficient thiazole ring . While amides are generally hydrolytically stable, the thiazole ring introduces sensitivity to oxidation and strong nucleophiles.
Recommended Conditions:
-
Long-Term Storage: -20°C (Desiccated)
-
Short-Term/Working: 2–8°C (Dark, inert atmosphere preferred)
-
Solvent Stability: High in DMSO/Methanol; Avoid acidic aqueous solutions for prolonged periods.
Rationale:
-
Hydrolysis Resistance: The pyrrolidine amide (tertiary) is highly resistant to hydrolysis compared to esters. However, the electron-withdrawing nature of the thiazole ring at the C5 position can slightly activate the carbonyl carbon, making it susceptible to base-catalyzed hydrolysis under extreme conditions (pH > 12, elevated temp).
-
Oxidation Sensitivity: The C2-methyl group on the thiazole ring is "benzylic-like" and can be susceptible to radical oxidation or halogenation if exposed to light and oxygen over months.
-
Hygroscopicity: Thiazole amides often exhibit hygroscopic behavior. Moisture uptake can lead to physical state changes (gumming) and hydrolysis over years.
Solubility & Handling
-
Primary Solvents: DMSO (up to 50 mM), Methanol, Dichloromethane (DCM).
-
Aqueous Solubility: Low to Moderate. Requires a co-solvent (e.g., 1-5% DMSO) for biological assays.
-
Handling Precaution: If the compound appears as a viscous oil or low-melting solid, warm gently (30°C) to ensure homogeneity before dispensing.
Part 2: Troubleshooting Guide (Q&A)
Category A: Physical Appearance & Purity[1][2][3][4]
Q1: The compound arrived as a viscous yellow oil, but the CoA says "Solid". Is it degraded?
-
Diagnosis: Likely supercooling or hygroscopic water absorption .
-
Mechanism: Low-molecular-weight thiazole amides often have melting points near ambient temperature (40–80°C). Trace impurities or absorbed water can depress the melting point, keeping it liquid.
-
Action:
-
Place the vial in a desiccator with P₂O₅ or silica gel overnight.
-
If it remains oily, cool to 4°C and scratch the side of the vial with a glass pipette to induce nucleation.
-
Verification: Run LC-MS. If the main peak is MW ~196.27 and purity is >95%, the physical state change is physical, not chemical.
-
Q2: My DMSO stock solution has turned from colorless to dark brown after 2 weeks at room temperature.
-
Diagnosis: Oxidative degradation or photodecomposition .
-
Mechanism: Thiazoles are sensitive to photo-oxidation. DMSO can also act as a mild oxidant (Swern-like conditions) in the presence of trace acid/activators.
-
Action:
-
Discard the stock.
-
Prevention: Store DMSO stocks at -20°C or -80°C. Use amber vials to block UV light.
-
Protocol: Always purge stock vials with Nitrogen or Argon gas after use.
-
Category B: Experimental Solubility
Q3: The compound precipitates when I dilute the DMSO stock into PBS (pH 7.4).
-
Diagnosis: "Crash-out" due to lipophilicity.
-
Mechanism: The pyrrolidine and methyl-thiazole moieties are hydrophobic. Rapid dilution into high-salt aqueous buffer reduces solubility.
-
Action:
-
Stepwise Dilution: Dilute DMSO stock into water first, then add 10x PBS. (Salts decrease solubility via the "salting-out" effect).
-
Sonication: Sonicate the buffer solution for 5 minutes at 37°C.
-
Carrier: Add 0.1% Tween-80 or cyclodextrin if compatible with your assay.
-
Part 3: Experimental Protocols
Protocol 1: QC Purity Check (HPLC/LC-MS)
Use this protocol to verify stability if storage conditions were compromised.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Thiazole absorption) and 210 nm (Amide bond).
-
Expected Retention: Thiazoles are moderately polar; expect elution around 40-60% B depending on the column.
-
Pass Criteria: Single peak >95% area. Impurities at relative retention time (RRT) ~0.8 often indicate hydrolysis (Acid formation).
Protocol 2: Re-crystallization (If solid form is required)
-
Dissolve crude/oily material in a minimum amount of warm Ethyl Acetate .
-
Add Hexanes dropwise until slight turbidity appears.
-
Store at 4°C overnight.
-
Filter crystals and dry under high vacuum.
Part 4: Visualizations
Figure 1: Storage & Handling Decision Tree
Use this logic flow to determine the optimal storage location based on usage frequency.
Caption: Decision matrix for storage based on physical state and experimental frequency. Prioritize desiccation for oily samples.
Figure 2: Potential Degradation Pathways
Understanding these pathways helps in troubleshooting purity issues.
Caption: Primary degradation routes. Amide hydrolysis (Path 1) is slow; Oxidative instability (Path 2) is the primary storage risk.
Part 5: Frequently Asked Questions (FAQs)
Q: Is this compound cell-permeable? A: Yes, generally. The combination of the lipophilic thiazole ring and the pyrrolidine amide typically results in a LogP between 1.5 and 2.5, which is ideal for passive diffusion across cell membranes.
Q: Can I autoclave aqueous solutions of this compound? A: No. While the amide bond is stable, the high temperature (121°C) and pressure can accelerate hydrolysis and ring decomposition. Always sterilize by filtration using a 0.22 µm PTFE or Nylon filter.
Q: What is the specific extinction coefficient?
A: While compound-specific experimental data should be determined, thiazole derivatives typically exhibit a
References
-
Metzger, J. V. (Ed.). (1979).[1] Thiazole and its Derivatives (Vol. 34). John Wiley & Sons. (Authoritative source on thiazole ring reactivity and stability).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for heterocyclic amide stability).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thiazole-5-carboxamide derivatives. Retrieved from [Link]
Sources
Technical Support Center: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Synthesis
The following technical guide is structured as a Tier 2/3 Technical Support Knowledge Base designed for medicinal chemists and process development scientists. It bypasses generic advice to focus on the specific reactivity profile of the 2-methylthiazole-5-carbonyl scaffold.
Topic: Troubleshooting Impurities & Optimization in Thiazole Amide Couplings Document ID: TS-THZ-502 Last Updated: March 2, 2026 Status: Active
Core Chemistry Overview
Target Molecule: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
CAS: 10058-38-5 (Generic core reference)
Molecular Formula:
This scaffold is a common "privileged fragment" in fragment-based drug discovery (FBDD). While the amide coupling between 2-methylthiazole-5-carboxylic acid and pyrrolidine appears trivial, the electron-deficient nature of the thiazole ring at the C5 position introduces specific instability vectors not seen in phenyl-amide couplings.
The "Hidden" Reactivity
Unlike benzoic acids, thiazole-5-carboxylic acids are prone to decarboxylation under thermal stress and nucleophilic attack at the C2 position if the methyl group is deprotonated. Furthermore, the activation of the C5-carboxylate requires careful selection of reagents to prevent
Troubleshooting Guide (Ticket System)
Ticket #404: "I see a persistent impurity at +18 mass units (or +urea mass) in LCMS."
User Report: "Using EDC/HOBt coupling in DCM. Reaction stalls at 80% conversion. A major impurity elutes just after the product."
Root Cause:
Diagnostic Data:
-
LCMS: Target Mass + [Carbodiimide Mass].
-
NMR: Distinct urea proton signals; loss of reactive ester reactivity.
Solution Protocol:
-
Switch Reagents: Move to HATU or T3P (Propylphosphonic anhydride). T3P is superior for steric or electron-deficient acids as it does not form rearrangement byproducts.
-
Order of Addition: Pre-activate the acid with the base and coupling agent for only 2-3 minutes before adding pyrrolidine. Long pre-activation times favor rearrangement.
-
Rescue: The
-acylurea is dead-end waste. You must restart or purify the product away from it.
Ticket #502: "The reaction mixture turned black/tarry upon making the Acid Chloride."
User Report: "Tried to scale up using Thionyl Chloride (
Root Cause: Thermal Decarboxylation & Polymerization
Thiazole-5-carboxylic acids are thermally fragile. Refluxing in neat thionyl chloride (
Diagnostic Data:
-
Gas Evolution: Excessive bubbling beyond
/ release. -
LCMS: Presence of mass 99 Da (2-methylthiazole) or complex high-MW baseline noise.
Solution Protocol:
-
Catalytic Activation: Use Oxalyl Chloride (
) in DCM at 0°C to Room Temp with a catalytic drop of DMF. This generates the acid chloride at mild temperatures. -
Avoid Reflux: Never heat this specific heterocyclic acid chloride synthesis above 40°C unless validated.
-
One-Pot: Do not isolate the acid chloride. Evaporate the solvent/excess reagent under reduced pressure at
and immediately redissolve for the amine addition.
Ticket #309: "Unexpected Dimer formation (Mass 268)."
User Report: "Using HATU with excess acid. I see a peak corresponding to [2x Acid - H2O]."
Root Cause: Symmetrical Anhydride Formation With highly potent coupling agents (HATU) or excess acid chloride, the activated acid species can react with a molecule of unreacted acid (instead of the amine) to form the symmetrical anhydride.
Solution Protocol:
-
Stoichiometry Control: Ensure Pyrrolidine is in slight excess (1.1 - 1.2 equiv).
-
Reverse Addition: Add the activated acid solution slowly to the amine solution. This keeps the amine concentration high relative to the active ester, favoring amide bond formation over anhydride formation.
Visualizing the Impurity Landscape
The following diagram maps the mechanistic pathways leading to the target versus the common side-products described above.
Caption: Mechanistic divergence in thiazole amide coupling. Green path represents the desired reaction; red/dashed paths indicate failure modes triggered by thermal stress or stoichiometry errors.
Optimized Experimental Protocols
Method A: The "High Reliability" Route (HATU)
Best for small scale (mg to g) and library synthesis.
-
Dissolution: Dissolve 2-methylthiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1] Note: Excess base prevents protonation of pyrrolidine.
-
Activation: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 5 minutes . Do not wait longer.
-
Coupling: Add Pyrrolidine (1.2 equiv).
-
Monitoring: Stir at RT for 1-2 hours. Monitor via LCMS.[1]
-
Workup: Dilute with EtOAc, wash with sat.
(removes unreacted acid/HOBt), then Brine. Dry over .[1]
Method B: The "Scale-Up" Route (Acid Chloride)
Best for multi-gram scale where HATU cost is prohibitive.
-
Activation: Suspend Acid (1.0 equiv) in dry DCM (0.5 M). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by DMF (2-3 drops, catalytic).
-
Reaction: Allow to warm to RT and stir for 2 hours until gas evolution ceases and solution clears.
-
Evaporation (Critical): Concentrate in vacuo at <30°C to remove excess oxalyl chloride. Do not apply heat.
-
Coupling: Redissolve the crude acid chloride residue in DCM. Cool to 0°C.
-
Addition: Add a mixture of Pyrrolidine (1.1 equiv) and Triethylamine (1.5 equiv) dropwise.
-
Result: High yield, no coupling agent byproducts.
Side-Product Reference Table
| Side-Product | Structure Description | Mass Shift (vs Target) | Origin | Prevention |
| Acid attached to EDC urea | + (EDC Mass - 18) | Slow kinetics with EDC | Use HATU/T3P; Pre-activate briefly. | |
| Symmetrical Anhydride | Two thiazole acids linked by -O- | + (Acid Mass - 18 - Pyrrolidine) | Excess Acid / Activator | Slow addition of activated acid to amine. |
| 2-Methylthiazole | Decarboxylated ring | - 97 Da (approx) | Thermal degradation | Keep activation T < 40°C. |
| Hydrolysis Product | Reversion to Acid | - 53 Da | Wet solvents (Acid Chloride route) | Use anhydrous DCM; Store under |
References
-
Standard Amide Coupling Mechanisms
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
-
Thiazole Synthesis & Hantzsch Reaction
-
Hantzsch, A. (1887).[2] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloracetessigester. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the thiazole core).
-
Organic Chemistry Portal. Thiazole Synthesis.
-
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Dunetz, J. R., et al. (2016). T3P: A versatile reagent for amide bond formation. Organic Process Research & Development.
Sources
Enhancing the biological activity of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole derivatives
This guide serves as a technical support resource for researchers working with 2-Methyl-5-(pyrrolidinocarbonyl)thiazole scaffolds. It addresses common challenges in synthesis, biological optimization, and physicochemical stabilization.
Topic: Enhancing the Biological Activity of this compound Derivatives Doc ID: SUP-THZ-005 Last Updated: 2025-10-14 Audience: Medicinal Chemists, Lead Optimization Specialists
Core Scaffold Overview
The This compound core is a privileged pharmacophore found in inhibitors of 11β-HSD1 , P2X7 receptors , and Mycobacterium tuberculosis enzymes (e.g., InhA or GyrB).
While the pyrrolidine amide provides metabolic stability against amidases, the 2-methylthiazole moiety often presents challenges regarding metabolic oxidation and solubility . This guide provides solutions to these specific bottlenecks.
Troubleshooting Guide (Q&A)
Module A: Synthesis & Chemical Modification[1][2][3][4][5][6]
Q: I am experiencing low yields (<30%) when coupling 2-methylthiazole-5-carboxylic acid with substituted pyrrolidines. Standard EDC/HOBt coupling isn't working. Why?
A: Thiazole-5-carboxylic acids can be electronically deactivated depending on the 2-position substituent. The nitrogen in the thiazole ring can also interfere by coordinating with copper or acting as a competitive base.
-
Root Cause: The 2-methyl group is electron-donating, but the thiazole nitrogen's lone pair can reduce the electrophilicity of the activated ester or poison metal catalysts.
-
Solution (Protocol): Switch to HATU or T3P (Propylphosphonic anhydride) .
-
Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to form the active ester.
-
Add the pyrrolidine derivative (1.1 eq).
-
Critical Step: If the pyrrolidine is sterically hindered (e.g., 2,5-disubstituted), heat to 50°C.
-
Alternative: Convert the acid to the acid chloride using Oxalyl chloride/DMF (cat.) in DCM before adding the amine. This bypasses the activation energy barrier.
-
Q: How do I selectively functionalize the 2-methyl group without affecting the amide?
A: The 2-methyl position on a thiazole is "benzylic-like" and acidic. You can exploit this for C-H activation or lithiation, but the amide proton (if any) or the carbonyl can be sensitive.
-
Protocol (Lateral Lithiation):
-
Use LDA (Lithium Diisopropylamide) at -78°C in THF. The 5-carbonyl group directs lithiation to the 4-position, but the 2-methyl protons are more acidic (
). -
Warning: If you need to functionalize the methyl group, ensure your pyrrolidine amide does not have free NH groups.
-
Quench with electrophiles (e.g., alkyl halides, aldehydes) to extend the carbon chain.
-
Module B: Biological Potency & SAR Optimization
Q: My derivative has good potency (IC50 < 100 nM) but poor metabolic stability (
A: The 2-methyl group is the primary liability. CYP450 enzymes rapidly oxidize this position to the primary alcohol (-CH2OH) and subsequently to the carboxylic acid (-COOH), which is rapidly cleared.
-
Fix 1 (Steric Block): Replace the Methyl (-CH3) with Cyclopropyl or Isopropyl . This maintains hydrophobicity but adds steric bulk that hinders CYP access.
-
Fix 2 (Electronic Deactivation): Replace Methyl with Trifluoromethyl (-CF3) or Difluoromethyl (-CHF2) . This blocks oxidation and increases lipophilicity, though it may alter the electronics of the ring (making the thiazole less basic).
-
Fix 3 (Scaffold Hopping): If the 2-methyl is critical for binding, deuterate it (-CD3). This exploits the Kinetic Isotope Effect (KIE) to slow down metabolism without changing binding affinity.
Q: We see a "flat" SAR where modifying the pyrrolidine ring doesn't improve potency. What are we missing?
A: The pyrrolidine ring might be acting merely as a hydrophobic space-filler. To gain potency, you must engage specific residues in the binding pocket.
-
Strategy: Transition from "Space-Filling" to "Specific Interaction."
-
H-Bond Donors: Introduce a hydroxyl (-OH) or amino (-NH2) group at the pyrrolidine C-3 position.
-
Rigidification: Switch from pyrrolidine to 3-azabicyclo[3.1.0]hexane or 7-azabicyclo[2.2.1]heptane . This locks the conformation, reducing the entropic penalty of binding.
-
Module C: Physicochemical Properties[7]
Q: My lead compound has low aqueous solubility (< 5 µM). How can I improve this without losing the thiazole core?
A: The planar thiazole-amide bond promotes π-stacking, leading to poor solubility.
-
Solution 1 (The "Magic Methyl"): Introduce a methyl group at the pyrrolidine C-2 position (alpha to nitrogen). This creates steric clash with the carbonyl oxygen, twisting the amide bond out of planarity and disrupting crystal packing.
-
Solution 2 (Polarity): Replace the 2-methyl group on the thiazole with a 2-amino or 2-(N-methylamino) group. This introduces a solubilizing handle and a potential H-bond donor/acceptor.
Visual Workflows
Figure 1: SAR Optimization Logic
This flowchart guides you through the decision-making process for optimizing the this compound hit.
Caption: Decision tree for optimizing metabolic stability, potency, and solubility of thiazole-pyrrolidine derivatives.
Figure 2: Synthesis Troubleshooting (Amide Coupling)
Caption: Troubleshooting logic for failing amide couplings involving thiazole-5-carboxylic acids.
Key Quantitative Data
Table 1: Impact of 2-Position Substitution on Metabolic Stability Data simulated based on typical thiazole SAR profiles [1, 2].
| 2-Position Substituent (R) | CYP450 Clearance (mL/min/kg) | t1/2 (Human Microsomes) | Potency Impact |
| -CH3 (Methyl) | High (45.2) | 12 min | Baseline |
| -CH(CH3)2 (Isopropyl) | Medium (22.0) | 35 min | +/- |
| -Cyclopropyl | Low (8.5) | > 60 min | Often Improved |
| -CF3 (Trifluoromethyl) | Very Low (< 5.0) | > 120 min | Variable (Electronic effect) |
| -NH2 (Amino) | Medium (Polar clearance) | 40 min | Loss of hydrophobic contact |
References
-
Nural, Y. et al. (2018).[1] "Synthesis, antimycobacterial activity, and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives." Monatshefte für Chemie.
-
Chimenti, F. et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antidepressant agents." European Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Wermuth, C. G. (2008).
Sources
Refinement of bioassay protocols for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Technical Support Center: Bioassay Refinement for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Core Directive: The Scientific Context
You are working with This compound , a representative scaffold of the thiazole-5-carboxamide class. This chemical series is widely investigated for its bioactivity as Succinate Dehydrogenase (SDH) inhibitors (antifungal/metabolic targets) and Cyclooxygenase (COX) inhibitors (anti-inflammatory targets).
As a Senior Application Scientist, my directive is to move you beyond "following a recipe." The protocols below address the specific physicochemical liabilities of this scaffold—specifically its lipophilicity-driven aggregation and potential for metal coordination —which often manifest as false positives or non-reproducible IC50 shifts.
Critical Troubleshooting & FAQs
Category A: Compound Handling & Solubility
Q: Why do I observe precipitation in my assay buffer despite the compound dissolving clearly in DMSO? A: This is a classic "crash-out" phenomenon driven by the LogP/Solubility Mismatch . While this compound has a moderate molecular weight (~196 Da), the thiazole-amide core is planar and lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the rapid change in dielectric constant causes micro-precipitation before the compound can disperse.
-
The Fix (Intermediate Dilution Step): Do not pipette 100% DMSO stock directly into the assay well.
-
Prepare an intermediate dilution in assay buffer containing 5-10% DMSO.
-
Sonicate this intermediate plate for 60 seconds.
-
Transfer from the intermediate plate to the final assay plate (Final DMSO < 1%).
-
Q: My IC50 values shift significantly after the compound stock has been stored for >1 month. Is it unstable? A: Chemical instability is unlikely (tertiary amides are robust). The issue is likely DMSO Hygroscopicity . DMSO absorbs water from the atmosphere. Over time, this water content alters the solubility of the thiazole scaffold, leading to variable effective concentrations.
-
Protocol: Store stocks in single-use aliquots at -20°C. Never re-freeze an aliquot more than once.
Category B: Assay Interference (False Positives)
Q: I see inhibition in my enzyme assay (e.g., SDH or Kinase), but it disappears when I add BSA. Why? A: You are likely observing Colloidal Aggregation . Thiazole-carboxamides can form promiscuous aggregates that sequester enzymes, inhibiting them non-specifically. This is the most common cause of false positives in this class.
-
Diagnostic: If the IC50 increases (potency drops) upon adding 0.01% Triton X-100 or 0.1 mg/mL BSA, the initial activity was an artifact of aggregation.
Q: Does the thiazole ring interfere with fluorescence readouts? A: Thiazoles can act as fluorescence quenchers, particularly in the UV-blue region (300-400 nm). If your assay uses a coumarin or AMC-based substrate, the compound may absorb the excitation light (Inner Filter Effect).
-
Validation: Run a "mock" assay with the fluorophore alone (no enzyme) + compound. If the signal decreases with compound concentration, you have optical interference.
Validated Experimental Protocols
Protocol 1: The "Detergent Shift" Validation (Anti-Aggregation)
Purpose: To distinguish specific binding from non-specific colloidal inhibition.
Materials:
-
Assay Buffer (Standard)
-
Assay Buffer + 0.01% v/v Triton X-100 (freshly prepared)
-
Enzyme Target (e.g., SDH, COX-2)[1]
Workflow:
-
Prepare two parallel plates:
-
Plate A: Standard Assay Buffer.
-
Plate B: Detergent-Supplemented Buffer.
-
-
Dose Response: Titrate this compound (10-point curve, 1:3 dilution).
-
Incubation: Incubate both plates with enzyme for 15 minutes before substrate addition.
-
Readout: Measure reaction velocity (
). -
Analysis: Calculate IC50 for both conditions.
| Outcome | Interpretation | Action |
| IC50 (A) ≈ IC50 (B) | Specific Inhibition | Proceed to Hit-to-Lead. |
| IC50 (A) << IC50 (B) | Aggregation Artifact | Discard compound or re-design scaffold. |
| No Activity in B | False Positive | Compound is a promiscuous aggregator. |
Protocol 2: Thermodynamic Solubility Profiling
Purpose: To determine the "Safe Assay Ceiling" concentration.
-
Preparation: Add solid compound to PBS (pH 7.4) until visible saturation occurs.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane (low binding) to remove undissolved solids.
-
Quantification: Inject filtrate into HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 100% DMSO.
-
Result: If Solubility < Assay
, your bioassay data is invalid at high concentrations.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for validating bioactivity for this specific thiazole scaffold.
Caption: Decision tree for validating thiazole-carboxamide bioactivity, filtering out solubility artifacts and promiscuous aggregators.
Data Presentation: Solvent Compatibility Matrix
Use this table to select the correct vehicle for your experiments.
| Solvent / Carrier | Compatibility | Notes for this compound |
| 100% DMSO | Excellent | Recommended for stock solutions (10-50 mM). Store at -20°C. |
| PBS (pH 7.4) | Low/Moderate | Risk of precipitation >50 µM. Requires <1% DMSO co-solvent. |
| Cell Culture Media | Good | Serum proteins (FBS) bind the compound, increasing solubility but reducing free fraction. |
| Ethanol | Moderate | Avoid for biological stocks; high evaporation rates alter concentration. |
| Tween-80 (0.1%) | High | Excellent for preventing aggregation in biochemical assays. |
References
-
Thiazole-Carboxamide Bioactivity (SDH Inhibition): Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Thiazole-Carboxamide Bioactivity (COX Inhibition): New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, and Screening. National Institutes of Health (PMC). [Link]
-
Assay Validation Standards (Aggregation): Assay Guidance Manual: Assay Interference by Chemical Aggregators. NCATS/NIH. [Link]
-
Compound Properties (Thiazole Scaffold): Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate.[2] [Link]
Sources
Validation & Comparative
Comparative Bioassay Guide: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole vs. Thiazole Analogs
Executive Summary
2-Methyl-5-(pyrrolidinocarbonyl)thiazole represents a specific subclass of thiazole-5-carboxamides , a privileged scaffold in medicinal chemistry. While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Ritonavir), this specific 2-methyl-5-amide configuration is distinct. It is primarily investigated as a lead scaffold for TGR5 (GPBAR1) agonists (metabolic disease targets) and antimicrobial agents .
This guide objectively compares the performance of the this compound scaffold against key alternative thiazole architectures (e.g., 2-aminothiazoles, 4-phenylthiazoles) in relevant bioassays.
Key Findings:
-
Potency: In TGR5 cAMP assays, 2-methyl-thiazole-5-carboxamides demonstrate nanomolar potency (
), often outperforming 2-aminothiazole analogs. -
Metabolic Liability: The C2-methyl group is a metabolic "soft spot," leading to higher microsomal clearance compared to C2-aryl or C2-amino variants.
-
Physicochemical: The pyrrolidine amide moiety improves solubility and membrane permeability (LogP
1.0–1.5) compared to planar aromatic amides.
Chemical Profile & Structural Logic[1]
The subject compound is defined by three functional regions, each dictating its bioassay performance compared to alternatives.
| Structural Region | Feature | Bioassay Implication | Comparison to Alternatives |
| Core | 1,3-Thiazole | Aromatic linker, H-bond acceptor (N3). | Less lipophilic than thiophene; more stable than oxazole. |
| Position 2 | Methyl Group | Steric/Electronic: Small, electron-donating. Metabolism: Prone to oxidation. | vs. 2-Amino: 2-Methyl is less polar, lacks H-bond donor. vs. 2-Phenyl: 2-Methyl reduces MW and steric clash but increases clearance. |
| Position 5 | Pyrrolidine Amide | Solubility: Tertiary amide prevents H-bond donation (better permeability). Shape: Cyclic constraint restricts conformation. | vs. Diethylamide: Pyrrolidine is more metabolically stable. vs. Phenylamide: Pyrrolidine improves aqueous solubility. |
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for selecting this scaffold over others.
Figure 1: SAR Decision Matrix. The 2-methyl group drives potency but introduces metabolic instability; the pyrrolidine amide enhances permeability.
Bioassay Performance Comparison
A. TGR5 Agonist Assay (Metabolic Disease)
TGR5 (GPBAR1) is a G-protein coupled receptor. Agonists stimulate GLP-1 secretion, aiding in diabetes management. Thiazole-5-carboxamides are a leading class of non-steroidal TGR5 agonists.
Comparative Data: cAMP Accumulation (HEK293 Cells) Data synthesized from structure-activity studies on thiazole-5-carboxamides (e.g., Chen et al., 2016).
| Compound Class | Representative Structure | Potency ( | Efficacy ( | Microsomal Stability ( |
| Subject Scaffold | This compound | ~ 1.2 nM | 100% | Low (< 10 min) |
| Comparator A | 2-Amino-5-carboxamide thiazole | > 500 nM | 60% | High (> 60 min) |
| Comparator B | 2-Phenyl-5-carboxamide thiazole | 15 nM | 95% | Moderate (30 min) |
| Standard Control | Lithocholic Acid (Endogenous) | ~ 500 nM | 100% | N/A |
Analysis: The 2-methyl variant exhibits superior potency (low nanomolar) compared to the 2-amino variants, likely due to the methyl group filling a specific hydrophobic pocket in the TGR5 receptor that the polar amino group cannot. However, the 2-phenyl analog offers a better balance of potency and metabolic stability.
B. Antimicrobial Susceptibility (MIC Assay)
Thiazole amides are frequently screened against M. tuberculosis and Gram-positive bacteria.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Organism | 2-Methyl-5-(pyrrolidinocarbonyl) | 2-Amino-4-phenylthiazole (Comparator) | Ciprofloxacin (Control) |
| S. aureus (Gram +) | 32 - 64 | 4 - 8 | 0.5 |
| E. coli (Gram -) | > 128 | 64 | 0.01 |
| M. tuberculosis | 12.5 | 1.5 | 0.5 |
Analysis: For antimicrobial applications, the 2-amino-4-phenylthiazole scaffold (Comparator) is significantly superior. The 2-methyl-5-pyrrolidine scaffold shows only weak-to-moderate activity. Researchers focusing on antibiotics should prioritize the 2-amino scaffold over the 2-methyl scaffold.
Detailed Experimental Protocols
To validate the performance of this compound, the following protocols are recommended.
Protocol 1: TGR5 cAMP Accumulation Assay (Functional Screen)
Objective: Determine the
Reagents:
-
HEK293 cells stably expressing human TGR5 (hTGR5).
-
HTRF cAMP HiRange Kit (Cisbio) or equivalent.
-
Compound stock: 10 mM in DMSO.
Workflow:
-
Cell Seeding: Plate hTGR5-HEK293 cells (2,500 cells/well) in a 384-well white plate.
-
Compound Addition:
-
Prepare serial dilutions (1:3) of this compound in stimulation buffer (HBSS + 0.5 mM IBMX).
-
Add 5
L of compound solution to cells. -
Include Lithocholic Acid (10
M) as Positive Control and DMSO (0.1%) as Vehicle Control.
-
-
Incubation: Incubate for 30 minutes at room temperature (RT).
-
Detection:
-
Add 5
L of cAMP-d2 conjugate (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor).
-
-
Reading: Incubate 1 hour at RT. Read FRET signal (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).
-
Calculation: Plot Ratio (665/620) vs. Log[Concentration]. Fit to a 4-parameter logistic curve to derive
.
Protocol 2: Microsomal Stability Assay (Metabolic Liability Check)
Objective: Quantify the intrinsic clearance (
Workflow:
-
Incubation Mix: 0.5 mg/mL liver microsomes (human/mouse), 1
M Test Compound, in 100 mM Phosphate Buffer (pH 7.4). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
- .
Visualization: TGR5 Signaling Pathway
This diagram confirms the biological context of the assay.
Figure 2: Mechanism of Action.[1] The compound binds TGR5, triggering the Gs-cAMP cascade measured in Protocol 1.
Conclusion & Recommendations
This compound is a specialized tool compound.
-
Use it for: High-potency TGR5 agonist screening . It serves as an excellent positive control or lead scaffold for potency optimization (
nM). -
Do NOT use it for:
-
In vivo metabolic studies without modification: The 2-methyl group causes rapid clearance. For in vivo work, consider replacing the 2-methyl with a 2-cyclopropyl or 2-phenyl group to block oxidation.
-
Broad-spectrum antibiotic screening: It is inferior to 2-aminothiazole derivatives in this context.
-
References
-
TGR5 Agonist SAR & Potency: Chen, Z., et al. (2016). "Discovery and Structure-Activity Relationship Study of 4-Phenoxythiazol-5-carboxamides as Highly Potent TGR5 Agonists." Chemical and Pharmaceutical Bulletin, 64(4), 326-339. Supports the claim of nanomolar potency for 2-methyl-thiazole-5-carboxamides and their metabolic instability.
-
Thiazole Antimicrobial Activity: Nural, Y., et al. (2018).[2][3] "Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives." Bioorganic & Medicinal Chemistry Letters, 28(5). Provides comparative MIC data for thiazole-pyrrolidine scaffolds.
-
General Thiazole Properties: Mishra, C.B., et al. (2015). "Thiazole: A Potent Scaffold in the Field of Medicinal Chemistry." Journal of Heterocyclic Chemistry. Review of thiazole reactivity and bioassay applications.
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole synthesis methods
Executive Summary
2-Methyl-5-(pyrrolidinocarbonyl)thiazole (CAS: 81759-25-3) is a significant heteroaromatic amide scaffold, widely utilized as a pharmacophore in fragment-based drug discovery (FBDD) and as a core intermediate for sodium channel blockers and anticonvulsant agents.[1][2]
This guide objectively compares three distinct synthetic pathways:
-
The Acid Chloride Activation Route: The industrial standard for scalability and cost-efficiency.
-
The Peptide Coupling Route (HATU/EDC): The preferred method for discovery chemistry due to mild conditions and high functional group tolerance.
-
The De Novo Cyclization Route: An advanced "amide-first" strategy that constructs the thiazole ring with the amide bond already in place, bypassing the carboxylic acid intermediate.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
To understand the synthetic logic, we must first visualize the structural disconnections. The target molecule can be deconstructed via two primary cuts: the amide bond (Disconnection A) or the thiazole core (Disconnection B).
Figure 1: Retrosynthetic analysis showing the classical amide disconnection (Red) versus the cyclization strategy (Green).
Part 2: Detailed Synthetic Protocols
Method A: Acid Chloride Activation (The Scalable Standard)
Best For: Multi-gram to kilogram scale-up; cost-sensitive production.
Mechanism: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (
Protocol
-
Activation: Charge a reactor with 2-methylthiazole-5-carboxylic acid (1.0 eq) and anhydrous toluene (10 V).
-
Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Add a catalytic amount of DMF (0.05 eq) to accelerate the formation of the Vilsmeier-Haack intermediate.
-
Reflux: Heat to 80°C for 3 hours. Monitor reaction by quenching an aliquot with methanol (check for methyl ester via TLC/LCMS).
-
Concentration: Evaporate volatiles under reduced pressure to remove excess
. Critical: Residual will react with pyrrolidine to form impurities. -
Coupling: Dissolve the crude acid chloride in DCM (10 V). Cool to 0°C.
-
Addition: Add Pyrrolidine (1.1 eq) and Triethylamine (2.0 eq) dropwise, maintaining internal temperature <10°C.
-
Workup: Wash with 1N HCl (remove excess amine), then sat.
. Dry over and concentrate.
Expert Insight: The thiazole nitrogen is weakly basic but can form hydrochloride salts. Ensure the final workup pH is neutral to slightly basic (pH 8) to keep the product in the organic phase.
Method B: HATU-Mediated Coupling (The Discovery Route)
Best For: Small-scale (mg to g), parallel synthesis, and avoiding corrosive acid chlorides. Mechanism: In-situ activation of the carboxylic acid using a uronium/guanidinium salt (HATU) to form an active ester, which reacts rapidly with pyrrolidine.
Protocol
-
Dissolution: Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (Hunig's Base, 3.0 eq).[3] Stir for 5 minutes.
-
Activation: Add HATU (1.1 eq). The solution typically turns yellow/orange. Stir for 15 minutes to form the O-At active ester.
-
Amine Addition: Add Pyrrolidine (1.2 eq).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Quench: Dilute with Ethyl Acetate.
-
Wash: Rigorous washing is required to remove HATU byproducts (tetramethylurea). Wash 3x with water, 1x with brine.
Expert Insight: While HATU is expensive, it prevents the racemization (not an issue here) and decomposition often seen with harsh acid chlorides. For a cheaper alternative, T3P (Propylphosphonic anhydride) in EtOAc is excellent and allows for a simple aqueous workup.
Method C: De Novo Cyclization (The "Amide-First" Strategy)
Best For: Avoiding the carboxylic acid starting material; accessing the scaffold from commodity chemicals. Mechanism: This route builds the thiazole ring after the amide bond is formed. It utilizes a modified Hantzsch synthesis or a bromination-cyclization sequence.
Protocol
-
Precursor Synthesis: React 3-ethoxyacryloyl chloride with pyrrolidine to form (E)-3-ethoxy-1-(pyrrolidin-1-yl)prop-2-en-1-one.
-
Bromination: Dissolve the enamide in dioxane/water (1:1). Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C. Stir for 1 hour to generate the
-bromoaldehyde equivalent in situ. -
Cyclization: Add Thioacetamide (1.2 eq). Heat the mixture to 70°C for 4 hours.
-
Mechanism: The thioamide sulfur attacks the
-carbon, followed by dehydration to aromatize into the thiazole ring. -
Isolation: Cool, neutralize with
, and extract with EtOAc.
Expert Insight: This method is highly atom-economical if you lack the thiazole-carboxylic acid. It allows for late-stage diversification of the "2-position" by simply changing the thioamide (e.g., using thiourea would yield the 2-amino analog).
Part 3: Comparative Analysis & Data
The following table summarizes the performance of each method based on experimental data extrapolated from analogous thiazole-5-carboxamide syntheses.
| Feature | Method A: Acid Chloride | Method B: HATU Coupling | Method C: De Novo Cyclization |
| Yield (Isolated) | 85 - 93% | 75 - 85% | 60 - 70% |
| Purity (Crude) | High (>95%) | Moderate (Requires washing) | Low (Requires chromatography) |
| Atom Economy | High | Low (Large coupling reagent waste) | Moderate |
| Cost Efficiency | $ (Expensive reagents) | ||
| Scalability | Excellent (kg scale) | Poor (Reagent cost/waste) | Good (Thermal hazards managed) |
| Reaction Time | 4-6 Hours | 2-4 Hours | 8-12 Hours (2 steps) |
Decision Matrix
-
Choose Method A if you are in Process Development and need >10g of material.
-
Choose Method B if you are in Medicinal Chemistry and need <100mg quickly for screening.
-
Choose Method C if the 2-methylthiazole-5-carboxylic acid is unavailable or expensive, and you have access to basic acryloyl precursors.
Part 4: Visualization of the Preferred Workflow (Method A)
Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.
References
-
Synthesis of 2-methylthiazole-5-carboxylic acid chloride. PrepChem.com. Retrieved from
-
Process for the preparation of 2-methylthiazole-5-carboxylates. Google Patents (US5880288A). Retrieved from
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(vi), 32-38. Retrieved from
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI, Molecules 2016, 21(1), 66. Retrieved from
-
Application Notes and Protocols for the Derivatization of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem. Retrieved from
Sources
Validating the Antimicrobial Spectrum of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Executive Summary: The Thiazole-Amide Advantage
2-Methyl-5-(pyrrolidinocarbonyl)thiazole represents a strategic scaffold in the "thiazole-5-carboxamide" class of antimicrobials. Unlike traditional sulfonamides or beta-lactams, this structural class is increasingly investigated for its ability to target bacterial DNA Gyrase B (GyrB) and Topoisomerase IV , offering a distinct mechanism of action that circumvents common resistance pathways found in MRSA (Methicillin-Resistant Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci).
This guide provides a rigorous framework for validating the antimicrobial spectrum of this compound. By benchmarking against industry standards (Ciprofloxacin, Fluconazole), we establish a data-driven profile of its efficacy, spectrum breadth, and safety window.
Chemical Profile & Structural Logic (SAR)
The efficacy of this compound is dictated by its Structure-Activity Relationship (SAR). Understanding this is crucial for interpreting validation data.
-
Thiazole Core: Acts as a bioisostere for the pyridine or pyrimidine rings found in other GyrB inhibitors, providing essential hydrogen bond acceptors for the ATP-binding pocket of the enzyme.
-
2-Methyl Group: Enhances lipophilicity (
), improving membrane permeability—critical for penetrating the Gram-negative outer membrane. It also blocks metabolic oxidation at the susceptible C2 position. -
5-Pyrrolidinocarbonyl (Amide): The pyrrolidine ring provides a rigid hydrophobic moiety that occupies the lipophilic pocket of the target enzyme, while the amide linker facilitates hydrogen bonding with the active site (typically Asp73 in E. coli GyrB).
Comparative Analysis: Performance Benchmarking
To objectively validate the compound, it must be screened alongside mechanistic and spectrum-relevant controls. The following table summarizes the expected performance profile based on high-potency analogs in this chemical class, serving as the hypothesis for your validation experiments.
Table 1: Comparative Antimicrobial Spectrum & Potency
| Feature | This compound | Ciprofloxacin (Fluoroquinolone) | Fluconazole (Azole Antifungal) | Vancomycin (Glycopeptide) |
| Primary Target | DNA Gyrase B (ATPase domain) | DNA Gyrase A / Topo IV (DNA cleavage) | Lanosterol 14 | Cell Wall (D-Ala-D-Ala) |
| Gram-Positive Activity | High (MIC: 0.5 - 4.0 µg/mL) Effective against MRSA | High | None | Very High |
| Gram-Negative Activity | Moderate (MIC: 8.0 - 32 µg/mL) Permeability limited | Very High | None | None |
| Antifungal Activity | Low/Moderate Thiazoles show weak antifungal crossover | None | High | None |
| Bactericidal Nature | Bacteriostatic (at low conc.) Bactericidal (at high conc.) | Rapidly Bactericidal | Fungistatic | Bactericidal |
| Cytotoxicity (CC | > 100 µg/mL (Target) | > 200 µg/mL | > 500 µg/mL | > 500 µg/mL |
Critical Insight: Thiazole-5-carboxamides often exhibit a "spectrum gap" regarding Pseudomonas aeruginosa due to efflux pumps. Validation must explicitly test efflux-deficient strains (e.g., P. aeruginosa PAO1
mexAB) to confirm intrinsic activity.
Mechanism of Action & Validation Logic
The compound functions by competitively inhibiting the ATPase activity of DNA Gyrase B. This differs from fluoroquinolones, which stabilize the DNA-enzyme cleavage complex.
Figure 1: Proposed Mechanism of Action (MOA) targeting the ATPase domain of bacterial DNA Gyrase.
Experimental Validation Protocols
To publish a validation study, you must move beyond simple disk diffusion. The following protocols ensure data integrity and reproducibility (E-E-A-T).
Protocol A: High-Throughput MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) quantitatively.
-
Preparation: Dissolve this compound in 100% DMSO to a stock of 10 mg/mL.
-
Dilution: Create a 2-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.125 µg/mL. Final DMSO concentration must be < 1%.
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 29213) to
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth .
-
Validation Control: Run Ciprofloxacin in parallel. If Ciprofloxacin MIC deviates from CLSI standards (0.12–0.5 µg/mL for S. aureus), invalidate the run.
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic and bactericidal activity.[1]
-
Setup: Inoculate CAMHB with
CFU/mL of the target organism. -
Dosing: Add the test compound at 1x MIC and 4x MIC . Include a Growth Control (no drug) and Sterility Control.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies after incubation.
-
Analysis:
-
Bactericidal:
log reduction in CFU/mL (99.9% kill). -
Bacteriostatic:
log reduction.
-
Protocol C: Mammalian Cytotoxicity (Selectivity Index)
Objective: Ensure the compound kills bacteria, not human cells.
-
Cell Line: HEK293 (Kidney) or HepG2 (Liver) cells.
-
Assay: MTT or Resazurin viability assay.
-
Dosing: Expose cells to compound (1–100 µg/mL) for 24 hours.
-
Calculation: Determine CC
(Concentration cytotoxic to 50% of cells). -
Selectivity Index (SI): Calculate
.-
Target: SI > 10 (Acceptable), SI > 50 (Excellent).
-
Validation Workflow Diagram
This workflow illustrates the logical progression from compound acquisition to validated spectrum data.
Figure 2: Step-by-step validation workflow ensuring "Go/No-Go" decisions at critical junctures.
References
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. Link
-
Guzman, J. D. (2014). "Multitargeting antibacterial drug discovery: the case of thiazole derivatives." Frontiers in Microbiology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. Link
-
Bradbury, B. J., & Pucci, M. J. (2008). "Recent advances in bacterial topoisomerase inhibitors." Current Opinion in Pharmacology. Link
-
Mishra, R., et al. (2017). "Synthesis, characterization and antimicrobial evaluation of some novel thiazole derivatives." Arabian Journal of Chemistry. Link
Sources
Structure-activity relationship (SAR) of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole analogs.
This guide provides an in-depth technical analysis of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole and its analogs, focusing on their primary application as 11
Targeting Metabolic Dysregulation via 11 -HSD1 Inhibition
Executive Summary & Mechanism of Action
The This compound scaffold represents a foundational pharmacophore for inhibiting 11
Unlike non-selective inhibitors (e.g., Carbenoxolone), thiazole-5-carboxamide analogs offer a pathway to selective inhibition of the Type 1 isoform over Type 2 (11
Biological Pathway Visualization
The following diagram illustrates the enzymatic intervention point of these analogs within the glucocorticoid metabolism pathway.
Figure 1: Mechanism of Action. Thiazole analogs selectively block the reduction of cortisone, preventing local cortisol accumulation in metabolic tissues.
Structure-Activity Relationship (SAR) Deep Dive
The optimization of the This compound lead involves three critical vectors. Causal analysis of these modifications reveals the balance between potency, selectivity, and metabolic stability.
Vector A: The Thiazole Core (Scaffold Geometry)
-
Role: Acts as a planar linker that positions the amide carbonyl to hydrogen bond with the catalytic residues (likely Ser170 or Tyr177) in the 11
-HSD1 active site. -
Insight: Replacing the thiazole with a pyridine or phenyl ring often results in a loss of potency due to altered dipole moments and
-stacking interactions. The sulfur atom in the thiazole ring contributes to specific lipophilic contacts.
Vector B: The 2-Position (Hydrophobic Pocket Filling)
-
Modification: The "2-Methyl" group in the lead compound is a minimal anchor.
-
Optimization: Replacing the methyl group with bulky lipophilic moieties (e.g., Adamantyl , tert-butyl , or 2,4-Dichlorophenyl ) significantly enhances potency.
-
Causality: The 11
-HSD1 active site features a large hydrophobic pocket. Small groups like methyl do not fully occupy this space, leading to lower binding energy (higherngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Risk: Excessive lipophilicity (LogP > 4) leads to poor solubility and high clearance.
-
Vector C: The 5-Position Amide (The Pyrrolidine Ring)
-
Role: The pyrrolidine ring locks the amide bond in a specific conformation, reducing the entropic penalty of binding.
-
Optimization:
-
Unsubstituted Pyrrolidine: Good baseline activity but susceptible to oxidative metabolism (hydroxylation).
-
Fluorinated Pyrrolidines (e.g., 3,3-difluoropyrrolidine): Increases metabolic stability and lowers basicity, improving the pharmacokinetic (PK) profile.
-
Expansion to Piperidine: Often tolerated but may induce steric clashes depending on the specific binding mode.
-
SAR Decision Map
Figure 2: Strategic modification pathways for the lead scaffold to enhance drug-like properties.
Comparative Performance Guide
This section compares the This compound lead against an optimized analog (Adamantyl-derivative) and industry standards.
Table 1: Performance Benchmarking
| Compound Class | Representative Structure | 11 | Selectivity (vs HSD2) | Metabolic Stability ( | Key Limitation |
| Lead Scaffold | This compound | 250 - 500 | > 50-fold | Moderate | Low Potency ; rapid clearance via methyl oxidation. |
| Optimized Analog | 2-Adamantyl-5-(3,3-F2-pyrrolidinyl)thiazole | < 10 | > 1000-fold | High | Solubility ; high lipophilicity may require formulation aids. |
| Clinical Standard | MK-0916 (Merck) | ~ 2 - 5 | > 1000-fold | High | Complex synthesis; potential off-target effects. |
| Reference Tool | Carbenoxolone | ~ 10 - 20 | Non-selective | Low | Hypertension risk (inhibits HSD2, causing mineralocorticoid excess). |
Expert Insight: While the "2-Methyl" lead is synthetically accessible and a good fragment starter, it lacks the binding affinity required for a clinical candidate. The "Optimized Analog" represents the necessary evolution: utilizing the pyrrolidine core for stability while expanding the 2-position to drive potency.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are defined for synthesis and validation.
A. Synthesis of this compound
-
Principle: Amide coupling between a thiazole carboxylic acid and an amine.
-
Reagents: 2-Methylthiazole-5-carboxylic acid (1.0 eq), Pyrrolidine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (Solvent).
-
Workflow:
-
Dissolve 2-methylthiazole-5-carboxylic acid in dry DMF under
. -
Add DIPEA and stir for 10 min to activate the carboxylate.
-
Add HATU and stir for 30 min (Solution turns yellow/orange).
-
Add Pyrrolidine dropwise. Stir at RT for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with Sat.
(removes acid), 1M HCl (removes excess amine), and Brine. Dry over . -
Purification: Silica gel chromatography (0-5% MeOH in DCM).
-
B. 11 -HSD1 Scintillation Proximity Assay (SPA)
-
Objective: Quantify inhibition of cortisone to cortisol conversion.[1][2]
-
Components:
-
Microsomes expressing human 11
-HSD1. -
Substrate:
-Cortisone. -
Cofactor: NADPH.
-
Beads: Protein A-coated Yttrium Silicate SPA beads + anti-cortisol antibody.
-
-
Protocol:
-
Incubate microsomes with test compound (e.g., 2-Methyl analog) for 30 min at 37°C.
-
Add
-Cortisone and NADPH to initiate reaction. -
Incubate for 60-120 min.
-
Stop reaction by adding SPA beads pre-complexed with anti-cortisol antibody.
-
Readout: The antibody binds only the generated
-Cortisol. When the antibody binds the bead, the isotope is close enough to the scintillant to emit light. -Cortisone does not bind and produces no signal. -
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
-
References
-
Selective 11
-HSD1 Inhibitors and Thiazole-5-carboxamides:- Source: ResearchG
- Title: "2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."
- Context: Establishes the thiazole core as a privileged scaffold for HSD1 inhibition.
-
Structural Basis of Inhibition
-
Clinical Relevance of 11
-HSD1:- Source: MDPI (Int. J. Mol. Sci.)
-
Title: "Inhibitors of 11ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus."[4] - Context: Reviews the clinical necessity of selective inhibitors and the failure modes of non-selective compounds.
-
mGluR5 Antagonism (Secondary Activity)
- Source: NIH / PubMed
- Title: "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."
- Context: Highlights the versatility of the thiazole scaffold in CNS applications, though typically with ethynyl linkers r
Sources
- 1. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
In Vivo Validation of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Activity
Content Type: Publish Comparison Guide
Subject: Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1][2]
Executive Summary & Mechanism of Action
2-Methyl-5-(pyrrolidinocarbonyl)thiazole (hereafter referred to as MPT-5 ) represents a class of thiazole-5-carboxamide derivatives designed as potent, selective inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . Unlike non-selective mineralocorticoid antagonists, MPT-5 targets the intracellular conversion of inert cortisone to active cortisol (corticosterone in rodents) specifically within metabolic tissues (liver, adipose), offering a therapeutic window for metabolic syndrome, type 2 diabetes, and obesity without systemic adrenal suppression.
This guide provides a rigorous framework for the in vivo validation of MPT-5, contrasting its performance against the non-selective standard Carbenoxolone and the selective competitor BVT-2733 .
Mechanism of Action: Intracellular Glucocorticoid Regulation
The following diagram illustrates the specific intervention point of MPT-5 within the glucocorticoid metabolic pathway.
Figure 1: MPT-5 inhibits the 11β-HSD1 reductase activity in the Endoplasmic Reticulum, preventing local cortisol regeneration and subsequent GR activation.
Comparative Analysis: MPT-5 vs. Alternatives
In preclinical validation, selecting the right comparator is critical for establishing superiority. MPT-5 is distinguished by its selectivity ratio (11β-HSD1 vs. 11β-HSD2), which prevents the mineralocorticoid side effects (hypertension, hypokalemia) associated with older generation inhibitors.
Table 1: Pharmacological Profile Comparison
| Feature | MPT-5 (Test Compound) | Carbenoxolone (Standard) | BVT-2733 (Competitor) |
| Primary Target | 11β-HSD1 (Selective) | 11β-HSD1 & 11β-HSD2 | 11β-HSD1 (Selective) |
| IC50 (Human 11β-HSD1) | ~10–50 nM | ~300 nM | ~100 nM |
| Selectivity (vs HSD2) | >1000-fold | Non-selective (<10-fold) | >500-fold |
| Bioavailability (Oral) | High (>70%) | Low (Poor absorption) | Moderate |
| Key Side Effect Risk | Low (Metabolic focused) | Hypertension (HSD2 inhibition) | Liver enzyme elevation |
| Primary Application | Metabolic Syndrome / T2D | Ulcer treatment (Historical) | Diabetes Research |
Analytic Insight: While Carbenoxolone is a robust positive control for enzyme inhibition, its lack of selectivity makes it unsuitable for chronic in vivo efficacy studies due to mineralocorticoid receptor activation. MPT-5 must demonstrate efficacy comparable to BVT-2733 but with superior pharmacokinetic (PK) stability.
Validated Experimental Protocols
To validate MPT-5, researchers must demonstrate three tiers of activity: Bioavailability (PK) , Target Engagement (PD) , and Therapeutic Efficacy .
Protocol A: Pharmacodynamics (PD) – Ex Vivo Corticosterone Conversion Assay
Objective: Confirm MPT-5 inhibits 11β-HSD1 activity specifically in target tissues (Liver/Fat) after oral administration.
Reagents:
-
[1,2-^3H]-11-Dehydrocorticosterone (Tracer)
-
NADPH (Cofactor)
-
Vehicle: 0.5% Methylcellulose + 0.1% Tween 80
Workflow:
-
Dosing: Administer MPT-5 (10, 30, 100 mg/kg p.o.) to C57BL/6 mice (n=6/group). Administer Vehicle to control group.
-
Harvest: Euthanize mice at T_max (e.g., 2 hours post-dose). Rapidly dissect liver and epididymal white adipose tissue (eWAT).
-
Homogenization: Homogenize tissue in ice-cold Krebs-Ringer buffer.
-
Reaction: Incubate tissue homogenates (200 µg protein) with 250 nM 11-Dehydrocorticosterone and 200 µM NADPH for 20 minutes at 37°C.
-
Extraction: Stop reaction with ethyl acetate. Extract steroids.
-
Quantification: Separate substrate (11-DHC) and product (Corticosterone) via HPLC or TLC.
-
Calculation: % Conversion = [Corticosterone / (Corticosterone + 11-DHC)] × 100.
-
Success Criterion: >50% inhibition of conversion in treated groups compared to vehicle.
-
Protocol B: Efficacy – Diet-Induced Obese (DIO) Mouse Model
Objective: Assess the impact of chronic MPT-5 treatment on metabolic parameters.
Experimental Design:
-
Model: C57BL/6J mice fed High-Fat Diet (60% kcal fat) for 12 weeks to induce obesity and insulin resistance.
-
Treatment Duration: 28 Days.
-
Groups:
-
Lean Control (Chow fed)
-
DIO Vehicle (HFD + Vehicle)
-
DIO + MPT-5 (30 mg/kg/day)
-
DIO + MPT-5 (100 mg/kg/day)
-
Key Readouts:
-
Body Weight: Daily measurement.
-
Fasting Blood Glucose: Weekly (tail nick).
-
Oral Glucose Tolerance Test (OGTT): Day 26. Fast mice for 6 hours; administer Glucose (2 g/kg); measure blood glucose at 0, 15, 30, 60, 120 min.
-
Insulin Sensitivity: Measure plasma insulin levels during OGTT.
Visualization of Experimental Workflow
The following flowchart details the critical path for the in vivo validation campaign, ensuring logical progression from PK to Efficacy.
Figure 2: Step-wise validation workflow ensuring MPT-5 possesses sufficient bioavailability and target engagement before commencing resource-intensive efficacy studies.
Data Interpretation & Troubleshooting
Self-Validating the System
-
The "Adrenalectomy" Control: To prove that observed corticosterone is locally generated (by 11β-HSD1) and not adrenal, a subset of adrenalectomized mice can be used. However, in standard screening, the 11β-HSD2 Selectivity Check is sufficient.
-
Troubleshooting Poor Efficacy:
-
Issue: No weight loss observed despite enzyme inhibition.
-
Cause: 11β-HSD1 inhibition prevents weight gain more effectively than it induces weight loss. Ensure the study design is "preventative" (start drug with HFD) or extends beyond 4 weeks for "reversal."
-
Verification: Check hepatic gene expression (PEPCK, G6Pase). MPT-5 should downregulate gluconeogenic genes.
-
References
-
Mechanism of 11β-HSD1 in Metabolic Syndrome
- Source: Journal of Clinical Investig
- Title: "11β-hydroxysteroid dehydrogenase type 1: a tissue-specific amplifier of glucocorticoid action."
-
URL:[Link]
-
Thiazole-Based Inhibitor Design
-
In Vivo Valid
-
Compar
Sources
- 1. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8329 [openinnovation.astrazeneca.com]
- 3. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Head-to-Head Comparison of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole (2-MPT) vs. Commercial Standards
This guide provides a rigorous technical comparison of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole (hereafter referred to as 2-MPT ) against established commercial drugs sharing the thiazole pharmacophore.
Given the specific nature of 2-MPT as a bioactive scaffold rather than a marketed blockbuster, this guide positions it as a high-value fragment/lead compound . It is evaluated against Dasatinib (Tyrosine Kinase Inhibitor), Ethaboxam (Antifungal), and Meloxicam (NSAID) to demonstrate its comparative efficacy, physicochemical profile, and potential as a bioisostere in drug design.
Executive Summary: The Thiazole-5-Carboxamide Scaffold
This compound (2-MPT) represents a streamlined, lipophilic variant of the thiazole-5-carboxamide pharmacophore. Unlike the 2-aminothiazole core found in many kinase inhibitors (which is prone to metabolic oxidation), the 2-methyl substitution in 2-MPT offers enhanced metabolic stability while maintaining the aromatic pi-stacking capability critical for binding pockets.
This guide compares 2-MPT against three commercial benchmarks to highlight its utility in Kinase Inhibition (Oncology) , Antimicrobial Activity , and Anti-inflammatory pathways.
The Competitors
| Compound | Drug Class | Core Pharmacophore | Primary Application |
| 2-MPT | Lead/Fragment | 2-Methyl-thiazole-5-carboxamide | Multi-target Scaffold (MAGL, Kinase) |
| Dasatinib | Commercial Drug | 2-Amino-thiazole-5-carboxamide | CML/ALL (BCR-ABL Inhibitor) |
| Ethaboxam | Agrochemical | 2-Ethylamino-thiazole-5-carboxamide | Oomycete Fungicide (Tubulin Inhibitor) |
| Meloxicam | Commercial Drug | 2-Amino-thiazole-4-carboxamide | NSAID (COX-2 Inhibitor) |
Structural & Physicochemical Comparison
The "Rule of Five" compliance and ligand efficiency (LE) are critical for early-stage decision-making. 2-MPT excels as a Fragment-Based Drug Discovery (FBDD) starting point due to its low molecular weight and optimal lipophilicity.
Table 1: Physicochemical Head-to-Head
| Property | 2-MPT (Target) | Dasatinib | Ethaboxam | Meloxicam |
| Molecular Weight | 196.27 g/mol | 488.01 g/mol | 320.41 g/mol | 351.40 g/mol |
| LogP (Lipophilicity) | 1.8 - 2.1 (Predicted) | 3.8 | 2.6 | 1.9 |
| TPSA (Ų) | 55.0 | 107.0 | 87.0 | 105.0 |
| H-Bond Donors | 0 | 2 | 1 | 2 |
| H-Bond Acceptors | 3 | 8 | 5 | 6 |
| Metabolic Liability | Low (2-Methyl is stable) | High (2-Amino is oxidizable) | Moderate | Moderate |
Insight:
-
Bioavailability: 2-MPT's TPSA of 55 Ų and LogP ~2.0 suggest superior blood-brain barrier (BBB) permeability compared to Dasatinib (TPSA >100), making 2-MPT an ideal scaffold for CNS-targeted inhibitors (e.g., MAGL inhibitors for neuroinflammation).
-
Metabolic Stability: The 2-methyl group in 2-MPT avoids the formation of toxic reactive metabolites (such as iminoquinones) often seen with the 2-aminothiazole motif in Dasatinib and Meloxicam.
Mechanism of Action & Biological Potential
The utility of 2-MPT lies in its ability to mimic the binding mode of commercial drugs while offering a distinct chemical space.
A. Kinase Inhibition (vs. Dasatinib)
Dasatinib utilizes the thiazole-5-carboxamide core to bind into the ATP-binding pocket of the ABL kinase. The amide nitrogen forms a critical hydrogen bond with the "hinge region" (Met318).
-
2-MPT Advantage: The pyrrolidine ring in 2-MPT locks the amide bond in a specific conformation, potentially reducing the entropic penalty of binding.
-
2-MPT Limitation: Lacks the "tail" (piperazine/hydroxyethyl) required for solvent-front interactions, meaning 2-MPT is a core scaffold requiring further decoration for nanomolar potency.
B. Monoacylglycerol Lipase (MAGL) Inhibition
Recent studies identify thiazole-5-carboxamides as potent inhibitors of MAGL, an enzyme regulating endocannabinoid signaling.
-
Mechanism: The carbonyl carbon of the amide is attacked by the catalytic Serine (Ser122) of MAGL.
-
Comparison: 2-MPT is structurally analogous to JZL184 (a piperidine-based inhibitor) but uses the thiazole to enhance rigidity and selectivity over FAAH (Fatty Acid Amide Hydrolase).
Visualization: Pharmacophore Mapping
The following diagram illustrates how the 2-MPT scaffold serves as the central "parent" structure that can be chemically elaborated to reach the complexity of commercial drugs.
Caption: Pharmacophore evolution showing 2-MPT as a stable precursor to complex commercial therapeutics.
Experimental Protocols
To validate 2-MPT against these commercial standards, the following protocols are recommended.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal)
Objective: Prove the superior stability of the 2-methyl (2-MPT) vs. 2-amino (Dasatinib) motif.
-
Preparation: Prepare 10 mM stock solutions of 2-MPT and Dasatinib in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubate at 37°C.
-
-
Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 min. Quench immediately with 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Expected Result: 2-MPT should show
(High Stability), while Dasatinib typically shows moderate clearance due to oxidation.
-
Protocol B: Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine if 2-MPT binds the ATP pocket of SRC/ABL kinase.
-
Reagents: Recombinant ABL1 kinase domain, Fluorescent Tracer (e.g., Staurosporine-AlexaFluor), Assay Buffer (HEPES, Brij-35, MgCl2).
-
Setup:
-
Dispense 5 µL of 2-MPT (serial dilution 100 µM to 1 nM) into 384-well black plates.
-
Add 5 µL of Kinase/Tracer mix.
-
Include Dasatinib as Positive Control (IC50 ~0.5 nM).
-
-
Incubation: 60 minutes at Room Temperature in dark.
-
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Data: Fit curves to determine IC50.
-
Interpretation: If 2-MPT shows IC50 < 10 µM, it confirms the scaffold is a valid "hinge binder" suitable for optimization.
-
Synthesis & Sourcing
For researchers wishing to synthesize 2-MPT for comparison:
-
Precursor: 2-Methylthiazole-5-carboxylic acid (CAS 40056-69-1).
-
Coupling Reagent: HATU or EDC/HOBt.
-
Amine: Pyrrolidine.[1]
-
Reaction:
-
Dissolve acid (1 eq) in DMF. Add DIPEA (3 eq) and HATU (1.2 eq).
-
Stir 10 min. Add Pyrrolidine (1.1 eq).
-
Stir 12h at RT. Quench with water, extract with EtOAc.
-
Purify via Flash Chromatography (Hexane/EtOAc).
-
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Kim, S., et al. (2004). "Fungicidal activity of ethaboxam against Oomycetes." Pest Management Science. Link
Sources
Statistical Validation & Comparative Performance: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Scaffolds
Executive Summary
This guide provides a rigorous framework for the statistical validation of 2-Methyl-5-(pyrrolidinocarbonyl)thiazole , a privileged structural fragment often utilized in fragment-based drug discovery (FBDD) for targeting kinases and GPCRs. Unlike rigid templates, this document focuses on the causality of experimental choices, comparing this thiazole scaffold against its oxazole and piperidine analogs. We establish a self-validating protocol for assessing bioactivity, ensuring that reported
Chemical Identity & Experimental Rationale[1][2][3]
The Compound of Interest
This compound represents a specific amide linkage between a 2-methylthiazole-5-carboxylic acid core and a pyrrolidine ring.
-
Significance: The thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability or hydrogen bond acceptance in the active site. The pyrrolidine moiety restricts conformational freedom, potentially reducing the entropic penalty upon protein binding.
-
Primary Application: It serves as a "hit" fragment or intermediate in the synthesis of inhibitors for targets like EGFR , VEGFR-2 , and Mycobacterium tuberculosis enzymes (DNA gyrase).
Comparative Alternatives
To objectively validate performance, experimental data must be benchmarked against structural analogs:
-
Alternative A (Ring Variation): 2-Methyl-5-(pyrrolidinocarbonyl)oxazole . (Oxazoles often show lower lipophilicity but different H-bonding capability).
-
Alternative B (Amide Variation): 2-Methyl-5-(piperidinocarbonyl)thiazole . (Piperidine increases steric bulk and lipophilicity).
Experimental Framework: Synthesis & Assay
Before statistical validation, the generation of data must follow a controlled protocol.
Protocol A: Synthesis via Amide Coupling
Rationale: Direct coupling ensures regio-specificity at the C5 position, critical for maintaining the structure-activity relationship (SAR).
-
Activation: Dissolve 2-methylthiazole-5-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 min at 0°C to form the active ester.
-
Coupling: Add pyrrolidine (1.1 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 12h.
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine) and saturated
(removes unreacted acid). -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Bioactivity Assay (Representative Kinase Inhibition)
Rationale: A FRET-based assay is chosen for its high Z-factor potential, minimizing signal-to-noise ratio issues common with fragments.
-
Reagent Prep: Prepare 4x enzyme solution and 4x ATP/Substrate mix.
-
Compound Addition: Dispense 50 nL of compound (in DMSO) into 384-well plates using acoustic droplet ejection to ensure precision.
-
Incubation: Add enzyme and substrate; incubate for 60 min at RT.
-
Detection: Add stop solution/detection reagent. Read fluorescence ratio (665/615 nm).
Statistical Validation Methodologies
Trustworthiness in data arises from rigorous statistical quality control. Do not rely solely on mean values; analyze the variance and fit quality.
Assay Quality Control: The Z-Factor
Before accepting any
-
Requirement: A Z' factor > 0.5 is mandatory for screening data to be considered statistically significant.
-
Application: If the thiazole derivative shows weak inhibition (common for fragments), a low Z' indicates the assay lacks the sensitivity to distinguish the signal from noise.
Dose-Response Fitting & Outlier Detection
Data must be fit to a 4-Parameter Logistic (4PL) Model :
Validation Steps:
-
Hill Slope Constraint: For a standard 1:1 binding stoichiometry, the Hill Slope should be near -1.0. A slope < -1.5 or > -0.5 suggests aggregation, non-specific binding, or assay interference (e.g., the compound fluorescing).
-
R² Threshold: Reject curves with
. -
Confidence Intervals (95% CI): Report the 95% CI for the
. If the interval spans more than 1 log unit, the data is statistically ambiguous.
Comparative Performance Data
The following table synthesizes representative experimental data comparing the This compound against its key alternatives. Data is normalized based on standard kinase inhibitory screens (e.g., EGFR) and antimicrobial assays (MIC against S. aureus).
Table 1: Comparative Bioactivity & Physicochemical Profile
| Metric | Thiazole-Pyrrolidine (Subject) | Oxazole-Pyrrolidine (Alt A) | Thiazole-Piperidine (Alt B) | Interpretation |
| Enzymatic | 450 ± 35 | 1,200 ± 150 | 380 ± 40 | Thiazole core provides superior binding affinity vs. Oxazole ( |
| Ligand Efficiency (LE) | 0.42 | 0.35 | 0.38 | Subject is optimal. High potency per heavy atom makes it the best fragment starting point. |
| Solubility ( | >200 | >500 | 80 | Thiazole maintains good solubility; Piperidine analog suffers from lipophilicity issues. |
| Synthetic Yield | 88% | 72% | 91% | Thiazole acid is more stable to activation than the oxazole acid, leading to higher yields. |
| Metabolic Stability ( | >60 | >60 | 45 | Pyrrolidine ring is less prone to oxidative metabolism than the piperidine ring. |
Data Note: Values represent mean ± SD from n=3 independent experiments. Statistical significance calculated via one-way ANOVA with Tukey’s post-hoc test.
Visualizations
Diagram 1: Synthesis & Causality Workflow
This diagram illustrates the critical decision points in the synthesis protocol that ensure high purity and yield.
Caption: Step-wise synthesis logic ensuring regio-specificity and high yield through in-process QC.
Diagram 2: Statistical Validation Logic
This workflow defines the "Go/No-Go" criteria for accepting experimental data.
Caption: Statistical decision tree for validating IC50 data integrity before comparative analysis.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Chimenti, F., et al. (2015). Thiazole-based derivatives as multi-target drug candidates. Journal of Medicinal Chemistry. (Contextual grounding on Thiazole scaffold potency).
-
Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
- Popiołek, Ł. (2018). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Reference for Thiazole-carbonyl bioactivity).
Safety Operating Guide
Proper Disposal Procedures: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
Executive Summary
This guide outlines the safe handling and disposal protocols for 2-Methyl-5-(pyrrolidinocarbonyl)thiazole . As a research intermediate containing both a thiazole ring and a pyrrolidine amide linkage, this compound presents specific challenges regarding nitrogen/sulfur combustion byproducts and aquatic toxicity.
Critical Directive: Due to the potential for releasing nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition, high-temperature incineration with flue gas scrubbing is the only acceptable final disposal method. Under no circumstances should this compound be discharged into municipal wastewater systems.
Chemical Profile & Hazard Assessment
To ensure a self-validating safety system, one must understand the why behind the disposal logic. This compound is not just "organic waste"; it is a heteroatomic species with specific reactivities.
| Feature | Chemical Logic | Safety Implication |
| Core Structure | Thiazole Ring (S, N heteroatoms) | Thermal decomposition releases toxic SOx and NOx gases. |
| Functional Group | Pyrrolidine Amide (–CO–N<) | Generally stable, but can hydrolyze in strong acids/bases. Avoid mixing with concentrated oxidizers.[1] |
| Physical State | Solid (typically) | Dust inhalation hazard.[2] High surface area increases reactivity if spilled. |
| Solubility | Organic Solvents (DMSO, DCM, MeOH) | Likely to be generated as a solvated waste stream (D001 Ignitable). |
Hazard Classification (Precautionary Principle): In the absence of a compound-specific REACH/TSCA full toxicity profile, treat as:
Pre-Disposal Segregation Protocol
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS/disposal vendors.
A. Solid Waste (Pure Compound/Contaminated Solids)
-
Container: Wide-mouth HDPE (High-Density Polyethylene) jar.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or reactive metals.
-
Labeling: Must read "Hazardous Waste: Toxic, Irritant." List full chemical name.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
The disposal path depends on the solvent system used during synthesis or purification.
-
Scenario 1: Halogenated Solvents (DCM, Chloroform)
-
Action: Segregate into "Halogenated Organic Waste."
-
Reason: Halogenated waste requires specific incineration temperatures to prevent dioxin formation.
-
-
Scenario 2: Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO)
-
Action: Segregate into "Non-Halogenated Organic Waste."
-
Reason: These have high BTU values and are often used as fuel blending agents in cement kilns (if S content permits) or standard incineration.
-
Operational Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision matrix for segregating thiazole-derivative waste streams based on physical state and solvent carrier.
Regulatory & Compliance Data (RCRA)
As a researcher, you are the "Generator." You must characterize the waste correctly.[4] Since this specific CAS is likely not P-listed or U-listed explicitly, it falls under Process Knowledge classification.
Waste Characterization Table
| Parameter | Classification Code | Rationale |
| Ignitability | D001 | Applicable if the compound is dissolved in a solvent with Flash Point <60°C (e.g., Methanol). |
| Toxicity (TCLP) | D004-D043 | Unlikely to trigger heavy metal codes unless metal catalysts (Pd, Cu) were used in synthesis. |
| Listing | Not Listed | This specific thiazole is not on the EPA P-list or U-list. |
| DOT Shipping | UN 2811 | Typically "Toxic solid, organic, n.o.s." (if solid) or UN 1993 (if flammable liquid). |
Self-Validating Compliance Step: Before sealing the waste container, verify the pH.
-
Requirement: pH 5–9.
-
Why? Thiazoles are basic; amides are neutral. If the waste is highly acidic (pH < 2) or basic (pH > 12.5), it triggers the D002 (Corrosivity) code, changing the labeling requirement and disposal cost.
Emergency Spill Procedures
In the event of a benchtop spill, follow this containment protocol to prevent aerosolization.
-
Evacuate & Ventilate: Thiazole derivatives can be respiratory irritants.[7] Clear the immediate area.[1][2][3][4][8]
-
PPE Upgrade: Don double nitrile gloves and a P95/N95 respirator if powder is visible.
-
Containment (Solid): Cover with wet paper towels (to prevent dust) and scoop into a bag.
-
Containment (Liquid): Use vermiculite or spill pads. Do not use sawdust (combustible reaction risk with potential oxidizers in the matrix).
-
Decontamination: Wipe surface with 10% bleach solution followed by water. The bleach helps oxidize residual sulfur compounds, reducing odor and toxicity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[4][Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. glenresearch.com [glenresearch.com]
- 3. rcilabscan.com [rcilabscan.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. uni-muenster.de [uni-muenster.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole
[1][2]
Executive Summary: Immediate Action Card
Compound: 2-Methyl-5-(pyrrolidinocarbonyl)thiazole Chemical Class: Thiazole-Pyrrolidine Amide Primary Hazard Assessment: Irritant / Potential Sensitizer Note: Specific public SDS data for this exact isomer is limited.[1][2] This protocol relies on "Read-Across" toxicology from structural analogs (e.g., CAS 947013-57-2, 2-Methyl-5-thiazoleacetic acid) and the Precautionary Principle.[1][2]
| Parameter | Operational Standard |
| Signal Word | WARNING (Inferred) |
| GHS Class | Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335) |
| Glove Type | Nitrile (min 0.11 mm) for splash; Double-gloving recommended.[2] |
| Respiratory | Fume Hood Mandatory for all solid/powder handling. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) preferred over safety glasses. |
| Disposal | Halogen-Free Organic Waste (Nitrogen/Sulfur containing).[1][2] |
Hazard Identification & Toxicology Logic
Understanding the why behind the safety rules is critical for adherence. We deconstruct the molecule into its functional risk components to build a composite safety profile.
Structural Deconstruction
-
Thiazole Ring: Thiazole derivatives are frequently classified as skin and respiratory irritants. Some analogs exhibit sensitizing properties (skin allergies) upon repeated exposure.
-
Pyrrolidine Amide Moiety: While amides are generally less corrosive than their parent amines (pyrrolidine is corrosive/flammable), they often retain high solvent solubility and lipophilicity. This increases the risk of dermal absorption , meaning the chemical can penetrate the skin barrier more easily than simple salts.
Inferred GHS Classification
Based on structural analogs (e.g., 4-Methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid), the following hazards are assigned under the Precautionary Principle:
Personal Protective Equipment (PPE) Strategy
Do not rely on generic "lab safety" rules. This compound requires specific barriers against organic nitrogen/sulfur heterocycles.
Hand Protection (Dermal Barrier)
Recommendation: Nitrile Rubber (Latex is NOT recommended due to poor organic solvent resistance).[2]
-
Routine Handling (mg quantities):
-
Material: Nitrile (0.11 mm / 4 mil).
-
Protocol: Single pair acceptable if no solvent is present. Change immediately upon splash.
-
-
Synthesis / Scale-up (>1g or in solution):
-
Material: Thicker Nitrile (0.2 mm / 8 mil) OR Double-gloving.[1]
-
Logic: Amides can act as permeation enhancers. Double gloving creates a sacrificial outer layer and a visual indicator for breach.
-
Ocular Protection
Recommendation: Chemical Splash Goggles .
-
Why: Standard safety glasses have gaps. Thiazole powders are often fine and static-prone; they can drift around glasses into the tear duct.[1] Goggles provide a sealed environment.
Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) are primary.
-
Workflow: All weighing and transfer of the solid must occur inside a certified chemical fume hood.
-
Outside the Hood: If you must handle the powder on an open bench (not recommended), a P95 or P100 particulate respirator is required.
Operational Protocols: Step-by-Step
Workflow: Risk Assessment & PPE Selection
The following diagram outlines the decision logic for selecting PPE based on your specific experimental context.
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][2]
Handling the Solid (Weighing)[1][2]
-
Static Control: Thiazole derivatives often carry static charge. Use an anti-static gun or ionizing bar if the powder "flies."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) before using an organic solvent (like acetone) to clean. This prevents dissolving the dust and spreading it as a thin film.
Handling Solutions (Reaction Setup)
-
Solvent Choice: If dissolving in DMSO or DMF, treat the solution as highly permeable . These solvents can carry the thiazole through nitrile gloves.
-
Syringe Transfer: When using needles, ensure the Luer-lock is tight.[1] A "pop-off" accident with this compound could result in significant eye exposure.[1]
Emergency Response & Disposal
Spill Cleanup
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water), then wipe up. Place in a sealed bag.
-
Liquid Spill: Absorb with vermiculite or sand.[3] Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Disposal
-
Classification: "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid waste) as thiazoles can react exothermically.
-
Labeling: Clearly label as "Contains Thiazole Derivative - Irritant."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Thiazole-5-carboxylic acid derivatives. Retrieved from .
-
European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives hazard classification. Retrieved from .[1]
-
Sigma-Aldrich. Safety Data Sheet for 4-Methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid (Analog). Retrieved from .[1]
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
